3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRANRLHUHUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363276 | |
| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318951-60-9 | |
| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 318951-60-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. This document consolidates available physicochemical data, outlines a probable synthetic route with a detailed experimental protocol, and discusses the broader biological context of trifluoromethyl-pyrazole derivatives, with a specific focus on their role as enzyme inhibitors. While detailed biological studies on this specific molecule are not extensively published, this guide leverages data from closely related analogs to provide a framework for its potential applications and methodologies for its evaluation.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below, based on data from commercial suppliers. This information is crucial for handling, storage, and experimental design.
| Property | Value |
| CAS Number | 318951-60-9 |
| Molecular Formula | C₅H₂F₃N₃ |
| Molecular Weight | 161.09 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Conditions | Sealed in a dry environment at room temperature. |
| InChI Key | HNIRANRLHUHUOS-UHFFFAOYSA-N |
Safety Profile:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Hydrazine hydrate
-
Ethanol
-
Chlorosulfonyl isocyanate
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-(trifluoromethyl)-1H-pyrazole, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.2 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Upon completion (as monitored by TLC), carefully pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Data (Reference)
While specific, published spectra for this compound are not available, the following table provides expected spectroscopic characteristics based on data from structurally similar trifluoromethyl-substituted pyrazoles. This information can be used as a reference for the characterization of the synthesized compound.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic proton signal (singlet) in the δ 8.0-9.0 ppm range. A broad singlet for the N-H proton, which may be exchangeable with D₂O. |
| ¹³C NMR | Signals for the pyrazole ring carbons between δ 110-150 ppm. A signal for the trifluoromethyl carbon (quartet due to C-F coupling) around δ 120-125 ppm. A signal for the nitrile carbon. |
| ¹⁹F NMR | A singlet for the CF₃ group around δ -60 to -65 ppm. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹. N-H stretching vibration around 3100-3500 cm⁻¹. C-F stretching bands in the 1100-1350 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (161.08). Fragmentation patterns may show the loss of HCN and CF₃ groups. |
Biological Context and Potential Applications
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in drugs with diverse therapeutic actions. The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. Therefore, this compound is a promising starting material for the synthesis of novel therapeutic agents.
Many pyrazole-containing compounds are known to act as enzyme inhibitors. For instance, Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole core and functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.
Representative Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the inflammatory pathway involving arachidonic acid and the role of COX enzymes, which are targets for many pyrazole-based drugs.
An In-depth Technical Guide to the Physical Properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. Due to the nature of this compound as a specialized chemical intermediate, much of the publicly available data is limited. This document compiles available information from commercial suppliers and chemical databases, supplemented with general principles for compounds of this class.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 318951-60-9 |
| Molecular Formula | C₅H₂F₃N₃ |
| Molecular Weight | 161.09 g/mol |
| InChI | 1S/C5H2F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,(H,10,11) |
| InChIKey | HNIRANRLHUHUOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1)C(F)(F)F)C#N |
Physical Properties
Quantitative experimental data for the physical properties of this compound is not widely available in published literature. The following table summarizes the available information, including computationally predicted values where noted.
| Property | Value | Notes |
| Physical Form | Solid | Information from commercial suppliers. |
| Melting Point | Data not available | - |
| Boiling Point | 302.6 °C at 760 mmHg (Predicted) | This is a computationally predicted value. |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| Storage Temperature | Room temperature, sealed in a dry environment | Recommended by commercial suppliers. |
Spectroscopic Data
Detailed experimental spectra for this compound are not readily found in the public domain. The expected spectral characteristics are outlined below based on the compound's structure.
| Technique | Expected Characteristics |
| ¹H NMR | A broad singlet for the N-H proton of the pyrazole ring and a singlet for the C-H proton at position 5 of the pyrazole ring. The chemical shifts would be influenced by the solvent used. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazole ring, the nitrile group (-C≡N), and the trifluoromethyl group (-CF₃). The carbon of the CF₃ group would show a characteristic quartet due to coupling with fluorine. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (-C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Also, absorption bands for N-H and C-H stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 161.02, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN, F, and CF₃ groups. |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed public literature. However, a general synthetic approach for this class of compounds can be proposed based on established pyrazole synthesis methodologies. A plausible route involves the cyclization of a suitably functionalized precursor.
General Synthetic Protocol for Trifluoromethyl-Substituted Pyrazole-4-carbonitriles:
-
Starting Material Preparation: A common starting material for such syntheses is a β-ketonitrile or a derivative thereof. For this specific molecule, a precursor like 2-(trifluoromethyl)-3-oxobutanenitrile or a related enamine could be utilized.
-
Cyclization Reaction: The prepared precursor is reacted with hydrazine hydrate or a hydrazine salt in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration if it precipitates. If the product is soluble, the solvent is removed under reduced pressure, and the residue is subjected to an aqueous work-up, often involving extraction with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.
-
Characterization: The final purified product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its purity is confirmed by HPLC and melting point analysis.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of pyrazole derivatives.
Caption: Logical relationship of available data for the target compound.
Safety Information
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are recommended when handling this compound.
Conclusion
This compound is a valuable building block in synthetic chemistry, particularly for the development of new pharmaceutical and agrochemical agents. While detailed, experimentally verified physical property data is sparse in the public domain, this guide provides a summary of the currently available information. Further research is needed to fully characterize this compound. Researchers working with this substance are encouraged to perform their own analytical characterization to confirm its properties for their specific applications.
In-depth Technical Guide: Physicochemical Properties of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a key building block in pharmaceutical and agrochemical research. The information presented herein is intended to support laboratory research and development activities.
Molecular Identity and Properties
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a nitrile group. These functional groups contribute to its unique chemical reactivity and make it a valuable intermediate in the synthesis of more complex molecules.
Below is a summary of the key molecular data for this compound:
| Parameter | Value | Source |
| Molecular Formula | C5H2F3N3 | [1][2] |
| Molecular Weight | 161.08 g/mol | [1][2] |
| IUPAC Name | This compound | |
| CAS Number | 318951-60-9 | [1] |
Structural Representation
To facilitate a clear understanding of the molecular architecture, the logical connections between the constituent atoms of this compound are visualized below. This diagram illustrates the core pyrazole structure and the attached functional groups.
References
Spectroscopic Analysis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide to ¹H and ¹³C NMR Spectra
Expected Spectroscopic Data
The chemical structure and numbering scheme for 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is presented below. The presence of the electron-withdrawing CF₃ and CN groups, combined with the pyrazole ring system, dictates a distinct pattern of chemical shifts and couplings.
Structure of this compound
Caption: Molecular structure and numbering of this compound.
The anticipated ¹H and ¹³C NMR spectral data, acquired in a common deuterated solvent such as DMSO-d₆, are summarized below.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is expected to be relatively simple, showing two key signals. The precise chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | > 13.0 | Broad Singlet | 1H |
| C5-H | 8.5 - 9.0 | Singlet | 1H |
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum will be more complex due to the influence of the fluorine atoms, which cause characteristic splitting of adjacent carbon signals. The coupling constants (J) between carbon and fluorine are diagnostic.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| C 3 | 145 - 150 | Quartet (q) | ²JC-F ≈ 38 - 42 |
| C 5 | 135 - 140 | Singlet (s) | - |
| C F₃ | 119 - 122 | Quartet (q) | ¹JC-F ≈ 270 - 275 |
| C N | 112 - 116 | Singlet (s) | - |
| C 4 | 95 - 100 | Singlet (s) | - |
Note: Predicted chemical shifts are based on analysis of similar structures and may vary based on experimental conditions.[2][3][4]
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural confirmation. The following protocols are recommended for the analysis of this compound.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for pyrazoles to ensure the observation of the N-H proton.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Mixing: Vortex the vial until the sample is completely dissolved. Gentle heating or sonication may be applied if necessary.
-
Transfer: Using a clean Pasteur pipette with a glass wool plug to filter any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
The following parameters are suggested for a standard 400 MHz NMR spectrometer.[2]
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 (proton-gated decoupling) |
| Number of Scans (NS) | 1024 or more |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.0 s |
| Spectral Width (SW) | 240 ppm |
| Temperature | 298 K |
Protocol 3: Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak Picking and Integration: Identify all peaks and, for the ¹H spectrum, integrate the area under each signal to determine proton ratios.
Visualization of Analysis Workflow
The following diagrams illustrate the logical flow of NMR analysis and structural elucidation.
Caption: General experimental workflow for NMR spectroscopic analysis.
Caption: Logical pathway for structure confirmation using NMR data.
References
Mass Spectrometry Analysis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry data and analytical methodologies for the characterization of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. This compound, belonging to the pyrazole class of heterocyclic compounds, is of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyrazole scaffold. Accurate mass determination and fragmentation analysis are crucial for its unambiguous identification and structural elucidation in various research and development settings.
Predicted Mass Spectrometry Data
The predicted fragmentation pathways are based on the known stability of the pyrazole ring and the influence of the trifluoromethyl and carbonitrile substituents. Common fragmentation patterns for pyrazoles include the loss of hydrogen cyanide (HCN) and dinitrogen (N₂).[1][2][3] For trifluoromethyl-containing compounds, the loss of the CF₃ radical is also a characteristic fragmentation.[5]
Table 1: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted Ion | m/z (Da) | Proposed Fragmentation Pathway |
| ESI (+) | [M+H]⁺ | 162.038 | Protonation of the molecular ion |
| ESI (-) | [M-H]⁻ | 160.022 | Deprotonation of the molecular ion |
| EI | [M]⁺• | 161.030 | Molecular ion |
| EI | [M-HCN]⁺• | 134.024 | Loss of hydrogen cyanide from the pyrazole ring |
| EI | [M-CF₃]⁺ | 92.024 | Loss of the trifluoromethyl group |
| EI | [M-HCN-N₂]⁺• | 106.021 | Sequential loss of hydrogen cyanide and dinitrogen |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
Experimental Protocols for Mass Spectrometry Analysis
The following is a generalized protocol for the mass spectrometric analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and experimental goals.
Sample Preparation
-
Solvent Selection: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water. The choice of solvent will depend on the ionization technique.
-
Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. For LC-MS analysis, the concentration may need to be adjusted based on the sensitivity of the instrument and the column loading capacity.
-
Filtration: Prior to analysis, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
Instrumentation and Data Acquisition
2.2.1. Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar and thermally labile compounds, providing information about the intact molecule.
-
Ionization Mode: Positive or negative ion mode can be selected.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be optimized to induce in-source fragmentation)
-
Nebulizing Gas (N₂): Flow rate of 10-15 L/hr
-
Drying Gas (N₂): Temperature of 250-350 °C
-
-
Mass Analyzer: Acquire data in full scan mode over a mass range of m/z 50-500. For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).
2.2.2. Electron Ionization (EI) Mass Spectrometry
EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for compound identification. It is often coupled with Gas Chromatography (GC).
-
Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used. The sample is vaporized in the injector port.
-
Ion Source Temperature: 200-250 °C
-
Electron Energy: 70 eV
-
Mass Analyzer: Acquire data in full scan mode over a mass range of m/z 35-500.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a small molecule like this compound.
Caption: Experimental workflow for mass spectrometry analysis.
This guide provides a foundational understanding of the expected mass spectrometry data and the methodologies for analyzing this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific analytical needs and instrumentation.
References
FT-IR Spectrum Analysis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for analysis. The information contained herein is intended to assist researchers in identifying and characterizing this and similar fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a nitrile group. These functional groups impart unique electronic properties and potential biological activity, making it a valuable scaffold in drug discovery. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. This guide will detail the expected FT-IR absorption bands for this molecule based on established spectroscopic data for its constituent functional groups.
Predicted FT-IR Spectral Data
The following table summarizes the predicted quantitative FT-IR absorption data for this compound. The predictions are based on the analysis of characteristic group frequencies from analogous structures and established spectroscopic libraries.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~ 3300 - 3100 | N-H (pyrazole) | Stretching | Medium, Broad |
| ~ 3100 - 3000 | C-H (pyrazole) | Stretching | Medium |
| ~ 2240 - 2220 | C≡N (nitrile) | Stretching | Strong, Sharp |
| ~ 1600 - 1450 | C=N, C=C (pyrazole ring) | Ring Stretching | Medium to Strong |
| ~ 1350 - 1100 | C-F (trifluoromethyl) | Symmetric & Asymmetric Stretching | Strong |
| ~ 1400 - 1200 | C-H (pyrazole) | In-plane Bending | Medium |
| ~ 1100 - 1000 | N-N (pyrazole ring) | Stretching | Medium |
| Below 1000 | C-H (pyrazole) | Out-of-plane Bending | Medium to Strong |
| Below 800 | C-C, C-N | Ring Bending/Deformation | Medium to Weak |
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining the FT-IR spectrum of this compound.
3.1. Sample Preparation (KBr Pellet Method)
-
Sample and KBr Preparation: Dry a small amount (1-2 mg) of the this compound sample and approximately 200-300 mg of spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual moisture.
-
Grinding: In a clean and dry agate mortar, grind the KBr to a fine powder. Add the sample to the mortar and continue to grind the mixture until it is a homogenous, fine powder. The intimate mixing is crucial for a high-quality spectrum.
-
Pellet Formation: Transfer the powdered mixture to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Pellet Inspection: A high-quality pellet should be thin and transparent. If the pellet is opaque or brittle, it may be due to insufficient grinding, excess sample, or moisture.
3.2. Data Acquisition
-
Instrument Purge: Purge the FT-IR spectrometer with dry air or nitrogen for at least 15-30 minutes to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Spectrum: Place the KBr pellet in the sample holder within the spectrometer's sample compartment.
-
Scan Parameters: Record the spectrum over the range of 4000-400 cm⁻¹.[1] A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: After acquisition, the spectrum should be baseline corrected and normalized.
Visualization of Key Molecular Vibrations
The following diagrams illustrate the molecular structure and a logical workflow for the FT-IR spectral analysis of this compound.
Caption: Molecular structure with key functional groups for FT-IR analysis.
References
An In-depth Technical Guide to the Solubility of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical parameter that significantly influences its application in drug discovery and development, dictating aspects from formulation to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of common organic solvents. Furthermore, this guide presents a logical workflow for solubility assessment to ensure accurate and reproducible results.
Introduction to this compound
This compound is a fluorinated heterocyclic compound with a molecular formula of C₅H₂F₃N₃. It serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of both a trifluoromethyl group and a cyano group on the pyrazole ring imparts unique electronic properties that are of significant interest in the design of novel therapeutic agents. Physically, it is a solid at room temperature. An understanding of its solubility is paramount for its effective use in synthetic chemistry, purification processes, and formulation development.
Theoretical Considerations for Solubility
The principle of "like dissolves like" provides a foundational qualitative prediction of solubility. The polarity of this compound, influenced by the polar cyano and trifluoromethyl groups, as well as the pyrazole ring capable of hydrogen bonding, suggests that its solubility will vary across different organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the pyrazole ring's nitrogen atoms, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can interact through dipole-dipole interactions with the polar functional groups of the compound, which may also result in significant solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the molecule.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method
The equilibrium (or shake-flask) method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated. Preliminary studies may be needed to determine the optimal equilibration time.[1]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.[1]
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a filter. Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[1] A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
The molar solubility can be calculated by dividing the solubility in g/L by the molecular weight of the compound (161.09 g/mol ).
4.3. Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
Qualitative Solubility Testing
For a rapid assessment, qualitative solubility tests can be performed. This involves adding a small, known amount of the solute (e.g., 1-5 mg) to a small volume of the solvent (e.g., 0.1-0.5 mL) in a test tube and observing its dissolution at room temperature with agitation. The results can be categorized as freely soluble, soluble, sparingly soluble, or insoluble.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. By following the detailed protocols outlined, researchers can generate reliable and reproducible solubility data. This information is invaluable for the advancement of research and development projects involving this important chemical entity, enabling informed decisions in process chemistry, formulation, and overall drug development. The provided workflow diagram serves as a clear visual aid for the experimental process.
References
Tautomerism in 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the presence of two highly electronegative substituents, the trifluoromethyl (CF3) and cyano (CN) groups, the tautomeric equilibrium of this pyrazole derivative is of significant academic and practical importance. This document synthesizes available data from related compounds to predict the behavior of this specific molecule, outlines detailed experimental protocols for its study, and presents key information in a clear and accessible format.
Introduction to Pyrazole Tautomerism
N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions can exist as a mixture of two tautomers in solution. This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, temperature, and concentration.
For this compound, the tautomeric equilibrium exists between This compound (Tautomer A) and 5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (Tautomer B) .
Predicted Tautomeric Equilibrium
The trifluoromethyl group is a strong electron-withdrawing group, and the cyano group is also electron-withdrawing. Theoretical studies on substituted pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where the substituent is at the 3-position.[1][2] Therefore, it is predicted that Tautomer A (3-CF3) will be the major tautomer in the equilibrium mixture. However, the extent of this preference requires experimental and computational verification.
Quantitative Data Summary
Table 1: Predicted Relative Energies of Tautomers
| Tautomer | Substituent Position | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) |
| Tautomer A | 3-CF3, 4-CN | More Stable | More Stable |
| Tautomer B | 5-CF3, 4-CN | Less Stable | Less Stable |
Table 2: Expected Spectroscopic Data for Tautomer Identification
| Spectroscopic Data | Tautomer A (3-CF3, 4-CN) | Tautomer B (5-CF3, 4-CN) |
| ¹H NMR (δ, ppm) | ~8.0-8.5 (H5) | ~7.5-8.0 (H3) |
| ¹³C NMR (δ, ppm) | C3: ~140-145 (q, J_CF), C4: ~90-95, C5: ~125-130 | C3: ~120-125, C4: ~95-100, C5: ~145-150 (q, J_CF) |
| ¹⁹F NMR (δ, ppm) | Characteristic singlet for CF3 | Characteristic singlet for CF3 (different chemical shift) |
| ¹⁵N NMR (δ, ppm) | Distinct signals for N1 and N2 | Distinct signals for N1 and N2 (different chemical shifts) |
| IR (cm⁻¹) | C≡N stretch: ~2230-2240, C-F stretch: ~1100-1300 | C≡N stretch: ~2230-2240, C-F stretch: ~1100-1300 |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound and the study of its tautomerism.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of substituted pyrazoles.
Method 1: From a Trifluoromethylated β-Ketonitrile
-
Step 1: Synthesis of 4,4,4-trifluoro-3-oxobutanenitrile. To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add ethyl trifluoroacetate (1.0 eq) and acetonitrile (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 12 hours. Acidify with dilute HCl and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude β-ketonitrile.
-
Step 2: Cyclization with Hydrazine. Dissolve the crude 4,4,4-trifluoro-3-oxobutanenitrile in ethanol. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Reflux the mixture for 4 hours. Cool to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
Method 2: Ammonolysis of a 3-Trifluoromethyl-4-halopyrazole
This method is based on the conversion of a trifluoromethyl group to a cyano group.
-
Step 1: Synthesis of 4-bromo-3-(trifluoromethyl)-1H-pyrazole. Synthesize 3-(trifluoromethyl)-1H-pyrazole from 1,1,1-trifluoroacetylacetone and hydrazine. Brominate the resulting pyrazole using N-bromosuccinimide in acetonitrile.
-
Step 2: Ammonolysis. In a sealed tube, heat the 4-bromo-3-(trifluoromethyl)-1H-pyrazole with aqueous ammonia at a specified temperature and pressure. After the reaction is complete, cool the mixture and extract the product with an organic solvent. Purify by column chromatography.
Spectroscopic Analysis for Tautomer Characterization
-
NMR Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra at room temperature.
-
To slow down the proton exchange and potentially observe separate signals for each tautomer, acquire spectra at low temperatures (e.g., down to -60 °C).
-
The ratio of the tautomers can be determined by integrating the corresponding signals in the low-temperature spectra.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or of a solution in a suitable solvent.
-
Identify the characteristic absorption bands for the C≡N and C-F stretching vibrations.
-
-
X-ray Crystallography:
-
Grow single crystals of the compound by slow evaporation from a suitable solvent.
-
Perform single-crystal X-ray diffraction analysis to determine the solid-state structure, which will represent one of the tautomers.
-
Computational Analysis
-
Geometry Optimization and Energy Calculation:
-
Build the 3D structures of both Tautomer A and Tautomer B.
-
Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Calculate the relative electronic energies, zero-point vibrational energies, and Gibbs free energies to determine the relative stability of the tautomers in the gas phase.
-
To model solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometries, calculate the NMR chemical shifts (¹H, ¹³C, ¹⁵N) for both tautomers using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
-
Compare the calculated chemical shifts with the experimental data to aid in the assignment of the observed signals to the respective tautomers.
-
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Experimental workflow for the study of tautomerism.
Conclusion
The tautomerism of this compound is a crucial aspect of its chemical behavior. Based on the electronic properties of the trifluoromethyl and cyano substituents, the 3-CF3 tautomer is predicted to be the more stable form. This guide provides a framework for the synthesis, characterization, and computational analysis of this compound. The detailed experimental protocols and expected data will be valuable for researchers investigating this and related pyrazole derivatives for applications in drug discovery and materials science. Further experimental and theoretical studies are warranted to precisely quantify the tautomeric equilibrium and to fully elucidate the structure-property relationships of this important heterocyclic system.
References
Chemical structure and IUPAC name of 3-(trifluoromethyl)-4-cyanopyrazole
An In-depth Technical Guide on 3-(Trifluoromethyl)-4-cyanopyrazole
Chemical Structure and IUPAC Name
The compound 3-(trifluoromethyl)-4-cyanopyrazole is a heterocyclic organic molecule built upon a pyrazole core. The pyrazole ring is a five-membered aromatic ring containing two adjacent nitrogen atoms. In this specific derivative, the ring is substituted at the 3rd position with a trifluoromethyl group (-CF₃) and at the 4th position with a cyano group (-CN). The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry.[1][2] The cyano group is a versatile functional group in organic synthesis.
The IUPAC name for this compound is 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile . The "1H" indicates that a hydrogen atom is attached to one of the nitrogen atoms in the pyrazole ring. The structure of a related product has been definitively confirmed as 3-trifluoromethyl-4-cyano-1H-pyrazole through X-ray crystallographic analysis.[3]
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis
A method for the synthesis of 3-trifluoromethyl pyrazole-4-carbonitriles involves a silver-catalyzed cycloaddition reaction.[3] Specifically, the reaction of 1,2-dicyanoalkenes with trifluorodiazoethane in the presence of a silver salt (AgCl) and tetramethylethylenediamine (TMEDA) in dimethylformamide (DMF) yields the desired 3-trifluoromethyl-4-cyano-1H-pyrazole derivatives.[3]
Experimental Protocol
The general procedure for the synthesis of 3-trifluoromethyl pyrazole-4-carbonitriles is as follows:[3]
-
To an oven-dried 10 mL sealed tube equipped with a magnetic stirring bar, add the 1,2-dicyanoalkene (0.2 mmol, 1.0 equivalent) and AgCl (1.4 mg, 0.05 equivalents).
-
Next, add a stock solution of N₂CHCF₃ in dimethylformamide (DMF; 2.0 mL, 1.0 mmol, 0.5 mol/L, 5.0 equivalents) and tetramethylethylenediamine (TMEDA; 69.7 mg, 0.6 mmol).
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
After 12 hours, the reaction mixture is diluted with ethyl acetate (EtOAc) and washed with a saturated NH₄Cl solution.
-
The aqueous layer is extracted twice with EtOAc.
-
The combined organic layers are then processed for purification.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 3-trifluoromethyl-4-cyanopyrazoles.
Caption: Synthesis workflow for 3-(trifluoromethyl)-4-cyanopyrazoles.
Applications and Bioactivity
Trifluoromethyl- and cyano-functionalized pyrazoles are important heterocyclic cores in various applications, including pharmaceuticals and agrochemicals.[3] The trifluoromethyl group is known to enhance the biological activity and stability of molecules.[1][4]
Derivatives of 3-(trifluoromethyl)-4-cyanopyrazole, specifically N¹-aryl-3-CF₃-4-cyano pyrazoles, have shown potent activity as selective cyclooxygenase-2 (COX-2) inhibitors in preliminary in vitro assays.[3] This suggests their potential for the development of novel non-steroidal anti-inflammatory agents.[3] These compounds are considered cyano-analogues of the COX-2 inhibitor drug Celecoxib.[3]
Quantitative Data
The synthesis of various derivatives of 3-trifluoromethyl-4-cyano-1H-pyrazole has been reported with high yields.[3] The table below summarizes the reported yields for some of these derivatives.
| Substituent on Phenyl Ring of 1,2-Dicyanoalkene | Product | Yield (%) |
| Methyl | 2b | 92-95 |
| tert-Butyl | 2c | 92-95 |
| Methoxyl | 2d | 92-95 |
Table based on data from a study on the synthesis of trifluoromethyl pyrazole-carbonitriles.[3]
References
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl group into the pyrazole scaffold has given rise to a class of compounds with profound impact across medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of trifluoromethyl pyrazole derivatives. It details key experimental protocols, presents a curated collection of physicochemical and biological data, and visualizes critical synthetic and signaling pathways. This document serves as a vital resource for researchers engaged in the design and development of novel therapeutic agents and crop protection solutions.
A Historical Perspective: From Knorr to Modern Fluorination
The story of trifluoromethyl pyrazoles is intrinsically linked to the foundational work on pyrazole synthesis and the parallel advancements in organofluorine chemistry. The classical Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883, laid the groundwork for the construction of the pyrazole ring system. This robust reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
The widespread application and exploration of trifluoromethyl pyrazoles gained significant momentum in the latter half of the 20th century, culminating in the discovery of blockbuster molecules like the anti-inflammatory drug Celecoxib and the insecticide Fipronil . These discoveries solidified the importance of the trifluoromethyl pyrazole scaffold in modern chemical research and development.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of trifluoromethyl pyrazole derivatives primarily relies on the cyclocondensation of a trifluoromethylated β-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction is a key consideration, often influenced by the reaction conditions and the nature of the substituents on both reactants.
General Synthesis of Trifluoromethyl Pyrazoles via Knorr Cyclization
The fundamental approach to synthesizing 3- or 5-trifluoromethyl pyrazoles is depicted below. The reaction of a trifluoromethyl-β-diketone with a hydrazine in the presence of an acid or base catalyst yields the corresponding pyrazole.
Detailed Experimental Protocol: Synthesis of Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a prominent example of a trifluoromethyl pyrazole-containing pharmaceutical. Its synthesis involves the condensation of a trifluoromethyl β-diketone with a substituted phenylhydrazine.
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
Materials: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, Toluene, Hydrochloric acid.
-
Procedure: To a solution of sodium methoxide in toluene, 4'-methylacetophenone is added at room temperature. The mixture is stirred, and then ethyl trifluoroacetate is added slowly. The reaction mixture is heated to reflux for several hours. After cooling, the reaction is quenched with aqueous hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the desired diketone.[1]
Step 2: Synthesis of 4-Hydrazinobenzenesulfonamide Hydrochloride
-
Materials: Sulfanilamide, Sodium nitrite, Stannous chloride, Hydrochloric acid.
-
Procedure: Sulfanilamide is dissolved in hydrochloric acid and cooled to 0°C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This mixture is then slowly added to a solution of stannous chloride in hydrochloric acid at 0°C. After the addition is complete, the mixture is allowed to warm to room temperature. The resulting precipitate is filtered, washed, and dried to give 4-hydrazinobenzenesulfonamide hydrochloride.[2][3][4]
Step 3: Cyclization to form Celecoxib
-
Materials: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Hydrazinobenzenesulfonamide hydrochloride, Ethanol.
-
Procedure: A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol is heated to reflux for several hours. Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude Celecoxib is then purified by recrystallization.
Detailed Experimental Protocol: Synthesis of Fipronil
Fipronil is a broad-spectrum phenylpyrazole insecticide. Its synthesis is a multi-step process involving the formation of a pyrazole core followed by oxidation.
Step 1: Synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
-
Materials: 2,6-Dichloro-4-(trifluoromethyl)aniline, Sodium nitrite, Hydrochloric acid, 2,3-Dicyanopropionate, Ammonia.
-
Procedure: 2,6-Dichloro-4-(trifluoromethyl)aniline is diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with 2,3-dicyanopropionate. The intermediate undergoes cyclization in the presence of ammonia to form the pyrazole core.[5]
Step 2: Thionation and Oxidation to Fipronil
-
Materials: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, Trifluoromethylsulfenyl chloride, Oxidizing agent (e.g., m-CPBA).
-
Procedure: The pyrazole intermediate is reacted with a trifluoromethylthiolating agent, such as trifluoromethylsulfenyl chloride, to introduce the trifluoromethylthio group at the 4-position. Subsequent oxidation of the sulfide to a sulfoxide using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) yields Fipronil.
Physicochemical and Biological Data
The physicochemical properties of trifluoromethyl pyrazole derivatives are significantly influenced by the trifluoromethyl group, which imparts high electronegativity, lipophilicity, and metabolic stability. These properties, in turn, govern their biological activity.
Physicochemical Properties
The following table summarizes key physicochemical properties of Celecoxib and Fipronil.
| Property | Celecoxib | Fipronil |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₂H₄Cl₂F₆N₄OS |
| Molecular Weight | 381.37 g/mol [4] | 437.15 g/mol [6] |
| Melting Point | 157-159 °C[4] | 200.5 °C[6] |
| Water Solubility | Insoluble[4] | 1.9-2.4 mg/L[7] |
| logP | 3.53 | 4.0 |
Biological Activity Data
Trifluoromethyl pyrazole derivatives exhibit a wide range of biological activities. The tables below present a selection of quantitative data for their anti-inflammatory, antimicrobial, and insecticidal properties.
Table 2: Anti-inflammatory Activity of Trifluoromethyl Pyrazole Derivatives (COX Inhibition)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ~7.6 | ~0.04 | ~190 |
| Trifluoromethyl-pyrazole-carboxamide 3b | 0.46 | 3.82 | 0.12 |
| Trifluoromethyl-pyrazole-carboxamide 3g | 4.45 | 2.65 | 1.68[3] |
| Trifluoromethyl-pyrazole-carboxamide 3d | 5.61 | 4.92 | 1.14[3] |
Table 3: Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives (MIC in µg/mL)
| Compound | S. aureus (MRSA) | E. faecalis | E. faecium |
| Compound 6 | 1.56-3.12 | 3.12 | 1.56 |
| Compound 18 | 0.78-1.56 | >50 | >50 |
| Compound 25 | 0.78 | >50 | 0.78 |
Data extracted from a study on a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[8]
Table 4: Insecticidal Activity of Fipronil
| Organism | LD₅₀ |
| Rat (oral) | 97 mg/kg[2] |
| Rainbow Trout (96h LC₅₀) | 0.246 mg/L[7] |
| Bluegill Sunfish (96h LC₅₀) | 0.083 mg/L[7] |
Signaling Pathways
The biological effects of trifluoromethyl pyrazole derivatives are mediated through their interaction with specific cellular signaling pathways.
Celecoxib and the COX-2 Signaling Pathway
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By blocking COX-2, Celecoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Fipronil and the GABA Receptor Signaling Pathway
Fipronil's insecticidal activity stems from its ability to block GABA-gated chloride channels in the central nervous system of insects. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil non-competitively blocks this channel, preventing the influx of chloride ions. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.
Conclusion and Future Directions
The discovery and development of trifluoromethyl pyrazole derivatives represent a significant achievement in medicinal and agrochemical science. From the early synthetic work based on the Knorr reaction to the rational design of highly selective and potent molecules, this class of compounds continues to be a rich source of innovation. The unique properties conferred by the trifluoromethyl group have been instrumental in the success of drugs like Celecoxib and insecticides like Fipronil.
Future research in this area will likely focus on the development of new synthetic methodologies to access novel trifluoromethyl pyrazole scaffolds with greater efficiency and stereocontrol. Furthermore, a deeper understanding of the structure-activity relationships will continue to drive the design of next-generation derivatives with improved efficacy, selectivity, and safety profiles. The versatility of the trifluoromethyl pyrazole core ensures its continued relevance in the quest for solutions to challenges in human health and agriculture.
References
- 1. Page loading... [guidechem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]
- 6. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 7. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Pyrazole-4-Carbonitrile Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole-4-carbonitrile moiety represents a significant and highly versatile core structure in the landscape of medicinal chemistry. This privileged scaffold is a cornerstone in the design and synthesis of a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2] Derivatives of this core have shown considerable promise as potent inhibitors of various protein kinases, positioning them as attractive candidates for the development of novel therapeutics, particularly in the realm of oncology.[3][4] This technical guide provides a comprehensive overview of the pyrazole-4-carbonitrile core, encompassing its synthesis, chemical properties, and extensive biological activities, with a focus on its role in the development of targeted cancer therapies.
Synthesis of the Pyrazole-4-Carbonitrile Core
The synthesis of the pyrazole-4-carbonitrile core and its derivatives is often achieved through efficient and adaptable multicomponent reactions. A common and effective strategy involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[5][6] Variations of this approach, including the use of microwave irradiation and diverse catalytic systems, have been developed to enhance reaction rates and yields, offering environmentally benign routes to these valuable compounds.[7]
Experimental Protocol: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol describes a green and efficient one-pot, four-component synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
Materials:
-
Hydrazine hydrate (96%)
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Triethylamine
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred aqueous mixture, add hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol).
-
Successively add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 ml) at room temperature under an open atmosphere with vigorous stirring for 20 minutes.
-
The precipitated solid is collected by filtration.
-
Wash the solid with water, followed by a mixture of ethyl acetate/hexane (20:80).
-
The crude product is purified by recrystallization from ethanol to yield the final pyrano[2,3-c]pyrazole derivative.[7]
Biological Activities and Therapeutic Potential
The pyrazole-4-carbonitrile scaffold is a key pharmacophore in a wide array of therapeutic agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][8] A significant area of research has focused on the development of pyrazole-4-carbonitrile derivatives as potent and selective protein kinase inhibitors.[3] Dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer, making these enzymes critical targets for drug development.
Pyrazole-4-Carbonitrile Derivatives as Kinase Inhibitors
Derivatives of the pyrazole-4-carbonitrile core have been extensively investigated as inhibitors of several key protein kinases implicated in cancer progression, including:
-
Cyclin-Dependent Kinases (CDKs): These kinases are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[9][10]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and angiogenesis.[1][11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13]
-
p21-Activated Kinase 4 (PAK4): This serine/threonine kinase is involved in various cellular processes, including cytoskeletal dynamics, cell motility, and survival, and is often overexpressed in cancer.[14][15]
The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays and cell-based proliferation assays, such as the MTT assay.
Quantitative Data on Inhibitory Activities
The following table summarizes the inhibitory activities of selected pyrazole-4-carbonitrile derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| 1 | CDK2 | 0.074 | HCT116 (Colon) | < 23.7 | [3] |
| 2 | CDK2 | 0.095 | MCF7 (Breast) | < 23.7 | [3] |
| 3 | VEGFR-2 | 220 | HepG2 (Liver) | - | |
| 4 | EGFR | 60 | A549 (Lung) | - | |
| 5 | PAK4 | - | PC3 (Prostate) | - | |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [14] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [14] |
| Compound 17 | Chk2 | 17.9 | - | - | [16] |
| Milciclib | CDK2 | 45 | - | - | [17] |
| Ruxolitinib | JAK1, JAK2 | ~3 | - | - | [18] |
| Compound 3f | JAK1 | 3.4 | HEL | - | [19] |
| Compound 3f | JAK2 | 2.2 | K562 | - | [19] |
| Compound 3f | JAK3 | 3.5 | PC-3 | - | [19] |
| TK4g | JAK2 | 12.61 | - | - | [20] |
| TK4g | JAK3 | 15.80 | - | - | [20] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 5 µL) of the diluted test compound, a known inhibitor (positive control), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[21]
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add a small volume (e.g., 20 µL) of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.[8][22]
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazole-4-carbonitrile derivatives are largely attributed to their ability to inhibit key signaling pathways that are often hyperactivated in cancer.
EGFR and VEGFR-2 Signaling Pathways
EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis.[12][23] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and the formation of new blood vessels.[11][13] Pyrazole-4-carbonitrile-based inhibitors can block these pathways by competing with ATP for binding to the kinase domain of the receptors.
CDK2 Signaling Pathway
CDK2, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S transition and S phase progression of the cell cycle.[9][10] Pyrazole-4-carbonitrile inhibitors can block the kinase activity of CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.
PAK4 Signaling Pathway
PAK4 is a downstream effector of small GTPases like Cdc42 and is involved in regulating the actin cytoskeleton, cell adhesion, and migration.[14][15] By inhibiting PAK4, pyrazole-4-carbonitrile derivatives can disrupt these processes, thereby impeding tumor invasion and metastasis.
Conclusion
The pyrazole-4-carbonitrile core structure continues to be a highly fruitful scaffold for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its importance in modern drug development. The detailed information on synthesis, biological evaluation, and mechanisms of action presented in this guide aims to facilitate further research and development of pyrazole-4-carbonitrile-based compounds as next-generation targeted therapies for cancer and other diseases. The ongoing exploration of the vast chemical space around this privileged core holds immense promise for the future of precision medicine.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. Inhibitors of Cyclin-Dependent Kinases | Encyclopedia MDPI [encyclopedia.pub]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Keystone in Enhancing the Biological Activity of Pyrazole Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrazole nucleus has emerged as a powerful and widely adopted strategy in modern medicinal chemistry and agrochemical research. This functional group, often considered a "super-methyl" group, imparts a unique combination of steric and electronic properties that can profoundly and favorably influence the biological activity of the parent pyrazole molecule. The introduction of a CF3 group can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile, leading to enhanced potency, improved metabolic stability, and better target engagement. This guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in modulating the biological activity of pyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical Impact of the Trifluoromethyl Group on Pyrazole Derivatives
The trifluoromethyl group's influence on the biological activity of pyrazoles stems from its fundamental effects on the molecule's physicochemical properties. These alterations are crucial in drug design and development, as they govern how a molecule interacts with biological systems.
Lipophilicity and Membrane Permeability
The CF3 group is highly lipophilic due to the presence of three electronegative fluorine atoms.[1][2] This increased lipophilicity can significantly enhance a drug's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier.[1] For pyrazole-based drug candidates, this often translates to improved absorption, distribution, and bioavailability, allowing the molecule to reach its biological target more effectively.[2][3]
Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes.[1] In pyrazole derivatives, replacing a metabolically vulnerable methyl group with a CF3 group can block sites of oxidative metabolism, leading to a longer plasma half-life, reduced clearance, and potentially a lower required therapeutic dose.[4][5] This increased stability is a critical factor in designing drugs with improved pharmacokinetic profiles.[2]
Electronic Effects and Target Binding
The trifluoromethyl group is a strong electron-withdrawing group, a property that can modulate the electronic environment of the pyrazole ring and influence its interactions with biological targets.[1][4] This electron-withdrawing nature can alter the pKa of nearby acidic or basic centers, affecting the ionization state of the molecule at physiological pH. Furthermore, the CF3 group can participate in various non-covalent interactions, including dipole-dipole, ion-dipole, and halogen bonding, which can contribute to stronger and more specific binding to target proteins.[6] In some cases, the CF3 group can act as a bioisostere for other functional groups like a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.[4][7]
Biological Activities of Trifluoromethylated Pyrazoles
The strategic placement of a trifluoromethyl group on the pyrazole scaffold has led to the discovery and development of compounds with a wide array of biological activities.
Anti-inflammatory Activity
Trifluoromethylated pyrazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. For instance, celecoxib, a well-known selective COX-2 inhibitor, features a trifluoromethyl group on its pyrazole ring. This group is crucial for its selective binding to the COX-2 active site.[4][8] Studies on other 3-trifluoromethylpyrazoles and 5-trifluoromethylpyrazoles have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema assays.[9]
Antimicrobial and Antifungal Activities
The introduction of a CF3 group has been a successful strategy in developing potent antimicrobial and antifungal pyrazole derivatives. These compounds have shown efficacy against a range of pathogens, including drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The trifluoromethyl group often contributes to increased potency and can reduce toxicity to human cells.[10] In the realm of agrochemicals, trifluoromethylpyrazole derivatives are utilized as fungicides, inhibiting enzymes like succinate dehydrogenase (SDH) in phytopathogenic fungi.[12]
Herbicidal and Insecticidal Activities
In agrochemical applications, the trifluoromethyl group is a key feature in many pyrazole-based herbicides and insecticides.[4] The enhanced metabolic stability and lipophilicity conferred by the CF3 group contribute to their persistence and efficacy in controlling weeds and insect pests.[3]
Quantitative Data on the Biological Activity of Trifluoromethylated Pyrazoles
To illustrate the impact of the trifluoromethyl group, the following tables summarize quantitative data from various studies.
Table 1: Anti-inflammatory Activity of Trifluoromethylated Pyrazole Derivatives
| Compound | Position of CF3 | In vivo Anti-inflammatory Activity (% inhibition) | Reference |
| 3-Trifluoromethylpyrazoles (general) | 3 | 62-76% | [9] |
| 5-Trifluoromethylpyrazoles (general) | 5 | 47-76% | [9] |
| Indomethacin (Reference) | N/A | 78% | [9] |
Table 2: Antifungal Activity of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives against Phytophthora infestans
| Compound | EC50 (μg/mL) | Reference |
| 7f | 6.8 | [12] |
Table 3: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against S. aureus
| Compound | Substitution | MIC (μg/mL) | Reference |
| 19 | Chlorofluoro | 1.56 | [10] |
| 20 | Chlorofluoro | 1.56 | [10] |
| 25 | Bromo and trifluoromethyl | 0.78 | [10] |
Experimental Protocols
Synthesis of 3-Trifluoromethylpyrazoles
A general method for the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles involves the refluxing of 2-hydrazino-4,6-dimethylpyrimidine with various trifluoromethyl-β-diketones in ethanol.[9]
-
Reactants: 2-hydrazino-4,6-dimethylpyrimidine (1 mmol), appropriate trifluoromethyl-β-diketone (1 mmol).
-
Solvent: Ethanol (10 mL).
-
Procedure: The reactants are mixed in ethanol and refluxed for a specified period (e.g., 6-8 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This assay is a standard method to evaluate the anti-inflammatory potential of novel compounds.[9]
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are divided into groups (control, reference standard, and test compounds).
-
The test compounds and the reference standard (e.g., indomethacin) are administered orally at a specific dose (e.g., 100 mg/kg).
-
After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
In vitro Antifungal Activity Assay
The antifungal activity of compounds can be determined using a mycelium growth rate method.[12]
-
Fungal Strains: Various phytopathogenic fungi (e.g., Gibberella zea, Fusarium oxysporum).
-
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
The stock solutions are added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.
-
The medium is poured into Petri dishes.
-
A mycelial disc (e.g., 5 mm diameter) of the test fungus is placed at the center of each agar plate.
-
The plates are incubated at a specific temperature (e.g., 25 °C) for a set period.
-
The diameter of the fungal colony is measured, and the percentage inhibition of mycelial growth is calculated relative to a control plate containing only the solvent.
-
The EC50 value (the concentration of the compound that causes 50% inhibition of growth) is then determined.
-
Visualizing Key Concepts
The following diagrams illustrate important concepts related to the role of the trifluoromethyl group in pyrazole biological activity.
Conclusion
The trifluoromethyl group is a privileged substituent in the design of biologically active pyrazole derivatives. Its ability to enhance lipophilicity, block metabolic degradation, and modulate electronic properties provides medicinal chemists and agrochemical scientists with a powerful tool to optimize the performance of lead compounds. The diverse range of successful applications, from anti-inflammatory drugs to potent fungicides and antibacterials, underscores the continued importance of the CF3-pyrazole motif in the development of new therapeutic agents and crop protection products. Future research will undoubtedly continue to leverage the unique attributes of the trifluoromethyl group to unlock the full potential of the versatile pyrazole scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile for Researchers and Drug Development Professionals
Introduction: 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motifs, featuring a pyrazole ring, a trifluoromethyl group, and a nitrile moiety, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability
A number of chemical suppliers offer this compound (CAS Number: 318951-60-9). The availability, purity, and typical physical form of the compound from various vendors are summarized below to facilitate procurement for research and development purposes.
| Supplier | Catalog Number | Purity | Physical Form | Additional Notes |
| Sigma-Aldrich (via Ambeed) | AMBH2D6F5789 | 95% | Solid | Partnered with Ambeed, Inc. |
| Sunway Pharm Ltd. | CB50949 | Not specified | Not specified | Provides basic chemical information.[1] |
| BLDpharm | 318951-60-9 | Not specified | Not specified | Storage at room temperature in a dry, sealed container is recommended. |
| Combi-Blocks | QM-6522 | Not specified | Not specified | Intended for laboratory chemical use.[2] |
| MOLBASE | 318951-60-9 | 90% | Not specified | - |
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 318951-60-9 | [1] |
| Molecular Formula | C₅H₂F₃N₃ | [1] |
| Molecular Weight | 161.09 g/mol | |
| IUPAC Name | This compound | |
| Storage Temperature | Room Temperature (Sealed, Dry) | |
| Physical Form | Solid |
Synthesis and Experimental Protocols
A general approach for the synthesis of a 3-(trifluoromethyl)pyrazole derivative involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative. For the target molecule, a potential precursor would be a trifluoromethylated β-ketonitrile.
Illustrative Synthetic Workflow:
Below is a generalized workflow for a potential synthesis, based on common pyrazole synthesis strategies. This is a conceptual outline and would require optimization for the specific target molecule.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Materials: A trifluoromethylated β-ketonitrile, hydrazine hydrate, a suitable solvent (e.g., ethanol or glacial acetic acid), and reagents for workup and purification.
-
Procedure:
-
Dissolve the trifluoromethylated β-ketonitrile in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add hydrazine hydrate to the solution. The reaction may be exothermic.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then subjected to purification, which may involve recrystallization from an appropriate solvent or column chromatography on silica gel.
-
Potential Biological Significance and Signaling Pathways
While direct studies on the biological activity and signaling pathway involvement of this compound are limited, the pyrazole scaffold is a well-established pharmacophore in numerous biologically active compounds.[3][4] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability. The nitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups.
Given the structural similarities to other bioactive pyrazoles, it is plausible that this compound could be investigated for its potential to modulate various signaling pathways implicated in disease. For instance, various substituted pyrazoles have been explored as inhibitors of kinases within signaling cascades such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Conceptual Signaling Pathway Involvement:
The following diagram illustrates a hypothetical scenario where a pyrazole derivative could inhibit a kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by a pyrazole derivative.
Conclusion
This compound is a commercially available compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific biological data and detailed synthesis protocols for this exact molecule are not extensively documented, its structural features suggest that it is a promising scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug development.
References
- 1. This compound - CAS:318951-60-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile from Malononitrile
Abstract
This document provides a detailed protocol for the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the acylation of malononitrile with ethyl trifluoroacetate to form an intermediate, 2-(2,2,2-trifluoroacetyl)malononitrile. This is followed by a cyclization reaction with hydrazine hydrate to yield the target pyrazole. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This protocol outlines a reliable method for the synthesis of this compound, a valuable building block for the synthesis of more complex bioactive molecules.
Experimental Protocols
Materials and Equipment:
-
Malononitrile
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrazine hydrate
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Step 1: Synthesis of 2-(2,2,2-trifluoroacetyl)malononitrile (Intermediate)
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add malononitrile (1.0 eq) dropwise at room temperature. After the addition is complete, add ethyl trifluoroacetate (1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, 2-(2,2,2-trifluoroacetyl)malononitrile. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 2-(2,2,2-trifluoroacetyl)malononitrile (1.0 eq) from the previous step in ethanol (50 mL).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 eq) dropwise at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by TLC.
-
Product Isolation: Upon completion, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound as a solid.
Data Presentation
| Parameter | Step 1: Acylation | Step 2: Cyclization |
| Reactants | Malononitrile, Ethyl trifluoroacetate | 2-(2,2,2-trifluoroacetyl)malononitrile, Hydrazine hydrate |
| Reagent Equivalence | Malononitrile (1.0), Ethyl trifluoroacetate (1.1), Sodium ethoxide (1.0) | Intermediate (1.0), Hydrazine hydrate (1.2) |
| Solvent | Absolute Ethanol | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Product Yield (Typical) | >85% (crude) | 75-85% |
| Product Purity | Used directly in the next step | >95% (after filtration and washing) |
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for One-Pot Multicomponent Synthesis of Pyrazole-4-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-carbonitriles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.[1] The development of efficient and environmentally benign synthetic methodologies for these scaffolds is of great interest to the medicinal and organic chemistry communities. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[1][2]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole-4-carbonitrile derivatives, primarily through a three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative. Various catalytic systems and reaction conditions are presented to offer flexibility and optimization for specific synthetic needs.
Reaction Principle
The most common one-pot synthesis of 5-amino-1-substituted-3-aryl-1H-pyrazole-4-carbonitriles involves the condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative. The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and tautomerization to afford the final pyrazole product.
A plausible mechanism involves the formation of an α,β-unsaturated dinitrile intermediate from the aldehyde and malononitrile. The hydrazine then acts as a binucleophile, adding to the activated double bond and one of the nitrile groups, leading to the formation of the pyrazole ring.
Experimental Protocols
Several effective protocols for the one-pot synthesis of pyrazole-4-carbonitriles have been reported, utilizing different catalysts and reaction media. Below are detailed procedures for selected methodologies.
Protocol 1: Potassium Phthalimide (PPI) Catalyzed Synthesis in Aqueous Ethanol
This protocol describes an efficient and environmentally friendly method using a commercially available and recyclable catalyst.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Malononitrile (1 mmol)
-
Potassium phthalimide (PPI) (15 mol%)
-
Ethanol:Water (2:1 mixture)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and potassium phthalimide (0.15 mmol).
-
Add the ethanol:water (2:1) solvent mixture.
-
Heat the reaction mixture to 50 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2-10 minutes), cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol for further purification if necessary.
Protocol 2: Solid-Phase Vinyl Alcohol (SPVA) Catalyzed Solvent-Free Synthesis
This method offers a solvent-free approach using a heterogeneous catalyst, which simplifies product isolation and catalyst recycling.[1][2]
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Phenylhydrazine
-
Solid-Phase Vinyl Alcohol (SPVA) catalyst
Procedure:
-
Combine the aromatic aldehyde, malononitrile, and phenylhydrazine in a reaction vessel.
-
Add the SPVA catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within a short period. Monitor by TLC.
-
Upon completion, the solid product can be isolated by simple filtration.
-
The SPVA catalyst can be recovered, washed, and reused for subsequent reactions.
Protocol 3: Deep Eutectic Solvent (DES) Mediated Catalyst-Free Synthesis
This green chemistry approach utilizes a deep eutectic solvent as both the reaction medium and promoter, avoiding the need for a traditional catalyst and organic solvents.[4]
Materials:
-
Aromatic aldehyde
-
Hydrazine derivative
-
Malononitrile
-
Glucose-urea based deep eutectic solvent (DES)
Procedure:
-
Prepare the glucose-urea DES by mixing glucose and urea in the appropriate molar ratio and heating until a homogeneous liquid is formed.
-
Add the aromatic aldehyde, hydrazine derivative, and malononitrile to the DES at room temperature.
-
Stir the mixture vigorously.
-
The reaction proceeds to completion, and the product often precipitates directly from the reaction medium.
-
Isolate the product by filtration. The DES can be recovered and reused multiple times with minimal impact on reaction efficiency.[4]
Data Presentation
The following tables summarize the quantitative data from various reported one-pot syntheses of pyrazole-4-carbonitriles, showcasing the effect of different catalysts, solvents, and reaction conditions on product yields and reaction times.
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Potassium Phthalimide (15 mol%) | EtOH:H₂O (2:1) | 50 | 2-10 | 85-99 | [3] |
| 2 | Alumina-silica-supported MnO₂ | Water/SDBS | Room Temp. | - | 86-96 | [2] |
| 3 | Solid-Phase Vinyl Alcohol (SPVA) | Solvent-free | Room Temp. | - | 76-94 | [1][2] |
| 4 | Glucose-urea DES | - | Room Temp. | - | 83-96 | [4] |
| 5 | Sodium p-toluene sulfonate (NaPTS) | Aqueous | - | 5 | - | [1] |
| 6 | NaCl | Aqueous | Room Temp. | - | High | [5][6] |
SDBS: Sodium dodecylbenzenesulfonate
Table 2: Substrate Scope for the PPI-Catalyzed Synthesis of Pyrazole-4-carbonitriles
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2 | 99 |
| 3 | 4-Methylbenzaldehyde | 5 | 96 |
| 4 | 4-Methoxybenzaldehyde | 4 | 97 |
| 5 | 4-Nitrobenzaldehyde | 3 | 98 |
| 6 | 2-Chlorobenzaldehyde | 6 | 92 |
Reaction conditions: Aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), PPI (15 mol%), EtOH:H₂O (2:1), 50 °C. Data adapted from[3].
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of pyrazole-4-carbonitriles.
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile
Abstract
This application note details a microwave-assisted protocol for the synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The described method utilizes the cyclocondensation reaction of a trifluoromethylated β-ketonitrile precursor with hydrazine hydrate under microwave irradiation. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and often higher product yields. This protocol is designed for researchers in organic synthesis, drug discovery, and materials science.
Introduction
Pyrazole derivatives containing a trifluoromethyl group are recognized as privileged scaffolds in modern drug discovery and crop protection science due to their unique physicochemical properties that can enhance metabolic stability and binding affinity.[1] The target compound, this compound, serves as a key intermediate for the synthesis of a wide range of more complex molecules. Traditional methods for pyrazole synthesis often require prolonged heating and can result in lower yields. Microwave-assisted organic synthesis provides a powerful alternative, enabling rapid, controlled heating that accelerates reaction rates and improves process efficiency.[2] This protocol outlines a generalized but effective microwave-assisted Knorr-type pyrazole synthesis for the target compound.[3]
Reaction Scheme
The synthesis proceeds via the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl equivalent. In this case, an ethoxymethylene derivative of trifluoroacetoacetonitrile is used as the precursor, which reacts with hydrazine hydrate to form the pyrazole ring in a single, efficient step.
Scheme 1: Synthesis of this compound
(Note: Image is a representation of the reaction: 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanenitrile reacts with Hydrazine hydrate to yield this compound and ethanol + water byproducts.)
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
2-(Ethoxymethylene)-4,4,4-trifluoro-3-oxobutanenitrile (or a similar trifluoromethylated β-ketonitrile precursor) (1.0 eq)
-
Hydrazine hydrate (~64% solution) (1.1 eq)
-
Ethanol (Reagent grade)
-
Deionized Water
-
Ethyl acetate (for extraction, if necessary)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Monowave or multimode microwave synthesis reactor
-
10 mL or 20 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Filtration apparatus (Büchner funnel)
-
Analytical balance
-
3.2 Synthesis Procedure
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanenitrile (e.g., 1.0 mmol, 193 mg).
-
Reagent Addition: Add ethanol (3-5 mL) to dissolve the starting material, followed by the addition of hydrazine hydrate (1.1 mmol, ~55 µL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes .[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature.
-
Isolation: Transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add cold deionized water (10-15 mL). The product should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Drying: Dry the collected solid under vacuum to yield the crude product.
3.3 Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected results for the microwave-assisted synthesis.
| Parameter | Value / Observation |
| Starting Material | 2-(Ethoxymethylene)-4,4,4-trifluoro-3-oxobutanenitrile |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Microwave Power | 100-300 W (as required) |
| Reaction Temperature | 120 °C |
| Reaction Time | 10-15 minutes |
| Typical Yield | 85-95% (after purification) |
| Appearance | White to off-white solid |
| CAS Number | 318951-60-9 |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is depicted in the diagram below.
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
Safety and Handling
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Microwave synthesis should be performed in specialized equipment designed for chemical reactions under pressure.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This application note provides a rapid, efficient, and high-yielding microwave-assisted protocol for synthesizing this compound. This method is a prime example of green chemistry principles being applied to the production of valuable heterocyclic intermediates, offering a significant improvement over classical synthetic approaches.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 5. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. The unique electronic properties of the CF3 group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] Pyrazole moieties are prevalent in numerous pharmaceuticals, making the development of efficient synthetic routes to trifluoromethylated pyrazoles a critical area of research.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated pyrazoles utilizing [3+2] cycloaddition reactions, a powerful and versatile method for constructing five-membered heterocyclic rings.[5][6]
Application Notes
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, offer a highly efficient and regioselective pathway to trifluoromethylated pyrazoles.[7] The two primary strategies involve the use of trifluoromethylated nitrile imines or 2,2,2-trifluorodiazoethane as the 1,3-dipole.
1. Synthesis via Trifluoroacetonitrile Imines:
This is a widely used method that involves the in situ generation of trifluoroacetonitrile imines from corresponding hydrazonoyl halides (typically bromides or chlorides) by treatment with a base.[8] These reactive 1,3-dipoles readily undergo [3+2] cycloaddition with a variety of dipolarophiles, such as alkenes and alkynes, to yield trifluoromethylated pyrazolines, which can then be aromatized to the corresponding pyrazoles.[9][10][11][12]
A notable protocol involves the reaction of in situ generated trifluoroacetonitrile imines with enones (like chalcones) to produce trans-configured 5-acyl-pyrazolines with high regio- and diastereoselectivity.[9][11] Subsequent oxidation with reagents like manganese dioxide (MnO2) leads to the desired trifluoromethylated pyrazoles.[9][10][12] Interestingly, the solvent can direct the outcome of the oxidation step. For instance, using dimethyl sulfoxide (DMSO) can yield fully substituted pyrazoles, while performing the reaction in hexane can lead to deacylative aromatization, affording 1,3,4-trisubstituted pyrazoles.[9][11][12][13]
Key Advantages:
-
Access to N-functionalized pyrazoles.[13]
-
The potential for solvent-controlled selective synthesis of different pyrazole analogues.[9][11]
2. Synthesis via 2,2,2-Trifluorodiazoethane:
2,2,2-Trifluorodiazoethane (CF3CHN2) is another valuable 1,3-dipole for the synthesis of trifluoromethylated pyrazoles.[7][14] It can react with various alkenes and alkynes in [3+2] cycloaddition reactions to afford the target heterocycles.[15] While historically limited by the handling of the diazo compound, recent advancements have led to the development of protocols for its in situ formation, enhancing the safety and practicality of this method.[7][14]
One-pot, three-step sequences involving [3+2] cycloaddition, isomerization, and oxidation have been developed for the reaction of 2,2,2-trifluorodiazoethane with styryl derivatives to produce 5-aryl-3-trifluoromethylpyrazoles.[7] This approach is metal-free and operationally simple.[7]
Key Advantages:
-
Direct access to N(1)-unsubstituted pyrazoles.[13]
-
Metal-free reaction conditions are possible.[7]
-
Applicable to a broad range of substrates.[7]
Applications in Drug Discovery:
The trifluoromethyl-pyrazole scaffold is a privileged structure in drug discovery, appearing in a number of approved drugs and clinical candidates.[3][4] For example, Celecoxib, a well-known anti-inflammatory drug, features a 5-aryl-3-trifluoromethylpyrazole core.[7] The trifluoromethyl group often improves the pharmacological profile of drug candidates.[16] The synthetic methods described herein provide robust platforms for generating libraries of novel trifluoromethylated pyrazoles for screening in drug discovery programs.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 1,3,4,5-Tetrasubstituted-3-Trifluoromethylpyrazoles via [3+2] Cycloaddition of Nitrile Imines and Chalcones followed by Oxidation
This protocol is adapted from the work of Jasiński and co-workers and describes a two-step synthesis involving a [3+2] cycloaddition to form a pyrazoline intermediate, followed by an oxidation step to yield the final pyrazole product.[9][11][12]
Step 1: Synthesis of trans-5-Acyl-3-trifluoromethylpyrazolines
Materials:
-
Appropriately substituted chalcone (1.0 mmol, 1.0 equiv)
-
N-Aryl-2,2,2-trifluoroacetohydrazonoyl bromide (1.2 mmol, 1.2 equiv)
-
Triethylamine (Et3N) (1.5 mmol, 1.5 equiv)
-
Toluene (5 mL)
Procedure:
-
To a solution of the chalcone (1.0 mmol) and the hydrazonoyl bromide (1.2 mmol) in toluene (5 mL), add triethylamine (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the trans-configured 5-acyl-3-trifluoromethylpyrazoline.
Step 2: Oxidation of Pyrazolines to Pyrazoles (Solvent-Dependent)
Materials:
-
trans-5-Acyl-3-trifluoromethylpyrazoline (0.2 mmol, 1.0 equiv)
-
Manganese dioxide (MnO2) (4.0 mmol, 20.0 equiv)
-
Dimethyl sulfoxide (DMSO) or Hexane (3 mL)
Procedure for Fully Substituted Pyrazoles (in DMSO):
-
To a solution of the pyrazoline (0.2 mmol) in DMSO (3 mL), add activated MnO2 (20 equiv).
-
Stir the mixture at 60 °C for 48 hours.[13]
-
After completion (monitored by TLC), dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 1,3,4,5-tetrasubstituted-3-trifluoromethylpyrazole.
Procedure for 1,3,4-Trisubstituted Pyrazoles (in Hexane):
-
To a suspension of the pyrazoline (0.2 mmol) in hexane (3 mL), add activated MnO2 (20 equiv).
-
Stir the mixture at 60 °C for 48 hours.[13]
-
Following the same work-up and purification procedure as above, the 1,3,4-trisubstituted-3-trifluoromethylpyrazole is obtained.
Quantitative Data Summary (Selected Examples from Literature):
| Entry | Chalcone (Ar1) | Hydrazonoyl Bromide (Ar2) | Pyrazoline Yield (%) | Pyrazole Yield (DMSO, %) | Pyrazole Yield (Hexane, %) |
| 1 | Phenyl | Phenyl | 95 | 92 | 94 |
| 2 | 4-Methylphenyl | Phenyl | 93 | 90 | 91 |
| 3 | 4-Methoxyphenyl | Phenyl | 96 | 93 | 95 |
| 4 | 4-Chlorophenyl | Phenyl | 91 | 88 | 90 |
| 5 | Phenyl | 4-Chlorophenyl | 94 | 91 | 92 |
Data compiled from similar reactions reported in the literature.[9]
Protocol 2: One-Pot Synthesis of 5-Aryl-3-Trifluoromethylpyrazoles via [3+2] Cycloaddition of in situ Generated 2,2,2-Trifluorodiazoethane
This protocol is based on the work of Cantillo and Kappe, describing a metal-free, one-pot synthesis.[7]
Materials:
-
2,2,2-Trifluoroethylamine hydrochloride (CF3CH2NH2·HCl) (1.5 mmol, 1.5 equiv)
-
Sodium nitrite (NaNO2) (1.8 mmol, 1.8 equiv)
-
Styrene derivative (1.0 mmol, 1.0 equiv)
-
Dichloromethane (DCM) (5 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the styrene derivative (1.0 mmol) in dichloromethane (5 mL).
-
In a separate flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (1.5 mmol) and sodium nitrite (1.8 mmol) in water (5 mL).
-
Cool the aqueous solution to 0 °C and slowly add it to the stirred solution of the styrene derivative in DCM at room temperature.
-
Allow the biphasic mixture to stir vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-3-trifluoromethylpyrazole.
Quantitative Data Summary (Selected Examples from Literature):
| Entry | Styrene Derivative (Aryl group) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 88 |
| 4 | 4-Fluorophenyl | 79 |
| 5 | 4-Chlorophenyl | 75 |
Data compiled from similar reactions reported in the literature.[7]
These protocols provide reliable and scalable methods for the synthesis of a diverse range of trifluoromethylated pyrazoles, which are valuable scaffolds for the development of new pharmaceuticals and advanced materials.
References
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
Application Notes and Protocols: 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. The unique combination of a pyrazole core, a trifluoromethyl group, and a nitrile moiety imparts desirable physicochemical properties to molecules, making it a valuable scaffold for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the pyrazole core is a well-established pharmacophore found in numerous approved drugs. The nitrile group serves as a versatile synthetic handle, allowing for facile conversion into other key functional groups such as carboxylic acids and carboxamides, which are prevalent in bioactive compounds.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for key transformations and a summary of reported biological activities are included to guide researchers in leveraging this building block for drug discovery programs.
Synthetic Utility and Key Transformations
The primary synthetic utility of this compound lies in the reactivity of its nitrile group. This group can be readily transformed into a carboxamide or a carboxylic acid, which are common functionalities in kinase inhibitors and other therapeutic agents, often involved in crucial hydrogen bonding interactions with their biological targets.
Protocol 1: Hydrolysis of this compound to 3-(Trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol describes the partial hydrolysis of the nitrile to a primary amide, a key intermediate for the synthesis of various bioactive compounds.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Water, deionized
-
Ice bath
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, carefully add this compound (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (5-10 eq) to the flask with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Protocol 2: Hydrolysis of this compound to 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This protocol outlines the complete hydrolysis of the nitrile to a carboxylic acid, another important building block for further derivatization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture (e.g., 1:1)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in an ethanol/water mixture, add sodium hydroxide or potassium hydroxide (3-5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Applications in the Synthesis of Bioactive Molecules
The 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide and carboxylic acid derivatives are valuable intermediates for synthesizing a range of bioactive molecules, particularly kinase inhibitors.
Kinase Inhibitors
The pyrazole scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The carboxamide group derived from this compound can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
Application Notes & Protocols: Derivatization of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile for Drug Discovery
Introduction
The 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The trifluoromethyl (-CF3) group is particularly valuable for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[3] This pyrazole core is famously found in the selective COX-2 inhibitor Celecoxib, highlighting its potential in developing anti-inflammatory agents.[2][3] The presence of both a reactive pyrazole ring and a versatile nitrile group makes this molecule an ideal starting point for generating diverse chemical libraries for drug discovery.
These application notes provide detailed protocols for three key derivatization strategies: N-alkylation of the pyrazole ring, C-C bond formation via Suzuki-Miyaura cross-coupling, and transformation of the nitrile group into a tetrazole ring. The methodologies are designed to guide researchers in synthesizing novel compounds for screening and development.
Strategy 1: N-Alkylation of the Pyrazole Ring
N-alkylation is a fundamental strategy to explore the chemical space around the pyrazole core. Modification at the pyrazole nitrogen atoms can significantly impact a compound's pharmacokinetic properties, such as solubility and cell permeability. A key challenge is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position, leading to two distinct isomers with potentially different biological activities.[1][4] The outcome is often influenced by the steric hindrance of substituents and the reaction conditions.[4]
Protocol 1: Base-Mediated N-Alkylation
This common method uses a base to deprotonate the pyrazole nitrogen, creating a nucleophile that attacks an alkyl halide.[4] The choice of base and solvent is critical for optimizing yield and regioselectivity.[5]
Detailed Methodology:
-
Preparation: To a round-bottom flask dried in an oven, add this compound (1.0 eq). Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add an anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), to achieve a concentration of 0.1-0.5 M. Stir the solution.
-
Base Addition: Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.2 eq) portion-wise to the stirred solution at room temperature. If using NaH, exercise caution and add at 0 °C.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.
-
Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80 °C) for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).
Quantitative Data: N-Alkylation of Trifluoromethylated Pyrazoles
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Iodoacetate | K₂CO₃ | MeCN | Reflux | 5 | 92 | [5] |
| 2 | Ethyl Iodoacetate | NaH | DMF | RT | 5 | 88 | [5] |
| 3 | Methyl Iodide | K₂CO₃ | DMF | 60 | 12 | 95 | [6] |
| 4 | Benzyl Bromide | K₂CO₃ | DMSO | RT | 6 | 92 | [6] |
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl substituents.[7][8] For pyrazoles, this typically requires prior halogenation (e.g., bromination or iodination) at a carbon position, most commonly C5. This two-step sequence is instrumental in building complex molecular architectures found in many targeted therapies, such as kinase inhibitors.[9]
Protocol 2a: Bromination at the C5 Position
Detailed Methodology:
-
Preparation: Dissolve N-substituted 3-(trifluoromethyl)pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to yield the 5-bromo-pyrazole derivative.
Protocol 2b: Suzuki-Miyaura Cross-Coupling
Detailed Methodology:
-
Preparation: In a microwave vial or Schlenk tube, combine the 5-bromo-pyrazole derivative (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or XPhosPdG2, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).[9]
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or ethanol/water.[9]
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C for 1-12 hours. Microwave irradiation can often shorten reaction times significantly.[10] Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the C5-arylated pyrazole product.
Quantitative Data: Suzuki Coupling of Trifluoromethyl-Pyrazoles
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [11] |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 80 (MW) | 95 | [9] |
| 3 | 2-Thienylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 80 (MW) | 79 | [9] |
| 4 | 3-Pyridinylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 60 | [11] |
Strategy 3: Transformation of the Nitrile to a Tetrazole
The nitrile group is a versatile functional handle that can be converted into various other groups. One of the most valuable transformations in medicinal chemistry is its conversion to a 5-substituted-1H-tetrazole via a [2+3] cycloaddition reaction with an azide. The tetrazole ring serves as a non-classical bioisostere of the carboxylic acid group, often improving metabolic stability and membrane permeability.[12]
Protocol 3: Nitrile to Tetrazole Conversion
Detailed Methodology:
-
Preparation: In a round-bottom flask, suspend the pyrazole-4-carbonitrile derivative (1.0 eq) in a solvent such as DMF or water.[12]
-
Reagent Addition: Add sodium azide (NaN₃, 1.5-3.0 eq) and a catalyst, such as zinc chloride (ZnCl₂) or triethylamine hydrochloride (Et₃N·HCl) (1.0-1.5 eq).[12]
-
Reaction: Heat the reaction mixture to 100-130 °C and stir for 12-48 hours. The reaction should be conducted in a well-ventilated fume hood due to the use of azides. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully add water and acidify with dilute HCl (e.g., 2 M) to a pH of ~2-3 to protonate the tetrazole.
-
Isolation: The product often precipitates upon acidification. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Purification: Wash the collected solid with cold water and dry under vacuum. If extraction was performed, wash the organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by recrystallization or column chromatography.
Quantitative Data: Nitrile to Tetrazole Conversion
| Entry | Substrate | Azide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aromatic Nitrile | NaN₃ | ZnCl₂ | Water | 100 | 18 | 94 | [12] |
| 2 | Benzonitrile | NaN₃ | L-proline | DMSO | 120 | 5 | 96 | [12] |
| 3 | Heterocyclic Nitrile | NaN₃ | Et₃N·HCl | Toluene | 110 | 24 | 85-95 | [13] |
| 4 | Aliphatic Nitrile | TMS-N₃ | Dibutyltin oxide | Toluene | 110 | 16 | 91 | [13] |
Application Highlight: Targeting the COX-2 Signaling Pathway
Derivatives of the 3-(trifluoromethyl)pyrazole scaffold are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme that is typically induced at sites of inflammation and in cancerous tissues.[14][15] It catalyzes the conversion of arachidonic acid into prostaglandin H₂, the precursor to prostaglandins that mediate pain and inflammation.[16][17] Selective inhibition of COX-2, without affecting the related COX-1 isoform responsible for gastric protection, is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[15] Molecules like Celecoxib, built on this scaffold, bind to a specific side pocket in the COX-2 active site, blocking its function.[15][17]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. news-medical.net [news-medical.net]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
Application of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile in the Synthesis of Janus Kinase (JAK) Inhibitors
Abstract
The 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile scaffold is a key building block in the synthesis of potent kinase inhibitors, particularly for the Janus kinase (JAK) family. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrazole core acts as a versatile scaffold for building complex molecules that interact with the ATP-binding site of kinases. This document provides detailed application notes and protocols for the synthesis of a pyrazolopyrimidine-based JAK inhibitor starting from this compound, targeting researchers, scientists, and drug development professionals.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. This pathway is integral to cellular processes such as immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms.[2][4][5] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
The pyrazole motif is a privileged scaffold in medicinal chemistry and is present in numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the kinase hinge region makes it an ideal starting point for inhibitor design. The incorporation of a trifluoromethyl group can improve pharmacological properties such as metabolic stability and cell permeability. This application note details a synthetic route to a potent JAK inhibitor utilizing this compound as the starting material.
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[1][2][6]
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Celecoxib Analogues from Pyrazole-4-Carbonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for managing pain and inflammation.[1] The therapeutic action of NSAIDs is primarily based on the inhibition of COX enzymes, which are key to the synthesis of prostaglandins. The discovery of two isoforms, the constitutive COX-1 and the inducible COX-2, opened avenues for designing selective inhibitors like celecoxib to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2]
The classical synthesis of celecoxib involves the cyclocondensation of a 1,3-dicarbonyl compound with an appropriate arylhydrazine.[1][3] While effective, this route can be limiting for the development of diverse analogues. An alternative and versatile strategy employs pre-formed pyrazole-4-carbonitrile scaffolds as key building blocks. This approach allows for the systematic modification of the pyrazole core, particularly at the 4-position, enabling the exploration of a wider chemical space for novel COX-2 inhibitors with potentially improved efficacy, selectivity, and pharmacokinetic profiles.[4][5]
These application notes provide detailed protocols for the synthesis of celecoxib analogues starting from pyrazole-4-carbonitrile and related precursors, focusing on the generation of pyrazole-thiazole hybrids, a class of compounds showing promise as selective COX-2 inhibitors.[6][7]
Core Synthetic Strategies and Workflows
The synthesis of celecoxib analogues from pyrazole precursors generally involves the construction of a 1,5-diarylpyrazole core followed by functionalization. When starting with a pyrazole-4-carbonitrile or a related 4-formylpyrazole, the strategy shifts to the elaboration of this functional group to build diverse heterocyclic systems.
Experimental Protocols
The following protocols are adapted from established methodologies for synthesizing pyrazole-thiazole hybrids, which are potent celecoxib analogues.[6] The starting material is a 1,3-diaryl-1H-pyrazole-4-carbaldehyde, which can be synthesized via the Vilsmeier-Haack reaction from a corresponding hydrazone.[8][9][10]
Protocol 1: Synthesis of (E)-2-(((1,3-diaryl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide
This procedure details the conversion of the pyrazole-4-carbaldehyde to its thiosemicarbazide derivative, a key intermediate for thiazole ring formation.
Materials:
-
1,3-diaryl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Thiosemicarbazide (1.2 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the 1,3-diaryl-1H-pyrazole-4-carbaldehyde in anhydrous ethanol in a round-bottom flask.
-
Add thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield the target thiosemicarbazide. The product can be used in the next step without further purification.
Protocol 2: Synthesis of Pyrazolyl-Thiazole Hybrids
This protocol describes the cyclocondensation reaction between the thiosemicarbazide intermediate and a substituted α-bromoacetophenone to form the final thiazole-containing celecoxib analogue.
Materials:
-
(E)-2-(((1,3-diaryl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide (from Protocol 1) (1.0 eq)
-
Substituted 2-bromoacetophenone (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one) (1.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend the pyrazolyl-thiosemicarbazide in anhydrous ethanol in a round-bottom flask.
-
Add the substituted 2-bromoacetophenone to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, a solid product will precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol, followed by diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the purified pyrazolyl-thiazole hybrid.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Data Presentation: Biological Activity of Analogues
The primary goal of synthesizing celecoxib analogues is to identify compounds with high potency and selectivity for COX-2. The data below is representative of results obtained for novel pyrazole-based inhibitors.[2][6][7][11]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Celecoxib (Reference) | 8.68 | 0.36 | 24.09 |
| Analogue 16a | >100 | 0.74 | >134.6 |
| Analogue 16b | 19.56 | 0.75 | 26.08 |
| Analogue 18f | >100 | 2.37 | >42.13 |
| Analogue 19b | 8.89 | 0.82 | 10.78 |
| Analogue 19e | 9.00 | 0.86 | 10.47 |
IC₅₀ is the concentration required to inhibit 50% of the enzyme's activity. A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1. Data is illustrative and based on published findings.[3][6]
Table 2: Synthesis Yields of Representative Analogues
| Compound | Molecular Formula | Yield (%) |
| Analogue 15c | C₂₂H₂₅N₅O₂S₂ | 85 |
| Analogue 18c | C₂₇H₂₂BrN₅O₃S₂ | 78 |
| Analogue 18f | C₃₀H₂₈N₆O₄S₂ | 75 |
Yields are based on the final cyclocondensation step. Data is illustrative and based on published findings.[6]
Mechanistic Visualization
Understanding the mechanism of action is crucial for drug development. Celecoxib and its analogues function by inhibiting the COX-2 enzyme, which is a key player in the inflammatory pathway.
Conclusion
The use of pyrazole-4-carbonitrile and its derivatives provides a robust and flexible platform for the synthesis of novel celecoxib analogues. By targeting the functional group at the 4-position of the pyrazole ring, researchers can readily generate diverse libraries of compounds, such as the potent pyrazolyl-thiazole hybrids detailed in these protocols. The evaluation of these analogues for COX-2 selectivity and anti-inflammatory activity is essential for identifying lead candidates with superior therapeutic profiles. The methodologies and data presented herein serve as a comprehensive guide for scientists engaged in the discovery and development of next-generation anti-inflammatory agents.
References
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a versatile chemical intermediate that serves as a crucial building block in the development of modern agrochemicals. The incorporation of the trifluoromethyl group (-CF3) into the pyrazole scaffold imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioactivity.[1] This has led to the discovery and commercialization of a range of potent fungicides, herbicides, and insecticides. Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in agrochemical research due to their broad spectrum of biological activities.[2]
This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in agrochemical research and development.
Mechanism of Action: Succinate Dehydrogenase Inhibition
A primary mode of action for many fungicidal derivatives of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[3][4] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[3][4]
By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these pyrazole-based inhibitors block the transfer of electrons, thereby disrupting cellular respiration and halting ATP production in pathogenic fungi.[5] This leads to a cascade of metabolic effects, including the accumulation of succinate and a reduction in fumarate, ultimately resulting in fungal cell death.[1][6]
Data Presentation
The following tables summarize the biological activity of various agrochemical compounds derived from or related to the 3-(trifluoromethyl)-1H-pyrazole scaffold.
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound ID | Target Fungi | EC50 (µg/mL) | Inhibition (%) @ 100 µg/mL | Reference |
| 6a | Gibberella zeae | - | >50 | [5] |
| 6b | Gibberella zeae | - | >50 | [5] |
| 6c | Gibberella zeae | - | >50 | [5] |
| 7ai | Rhizoctonia solani | 0.37 | - | [1] |
| 7ai | Alternaria porri | 2.24 | - | [1] |
| 7ai | Mycocentrospora acerina | 3.21 | - | [1] |
| 7ai | Cercospora petroselini | 10.29 | - | [1] |
| 9m | Various Phytopathogenic Fungi | Higher than Boscalid | - | |
| 1v | Fusarium graminearum | 0.0530 µM | - | [7] |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Weed Species | Activity | Application Rate | Reference |
| 6a | Digitaria sanguinalis | 50-60% inhibition (post-emergence) | 150 g a.i./hm² | [8] |
| 6c | Abutilon theophrasti | 50-60% inhibition (post-emergence) | 150 g a.i./hm² | [8] |
| 6c | Eclipta prostrata | >50% inhibition (post-emergence) | 150 g a.i./hm² | [8] |
| 6ba | Digitaria sanguinalis | ~90% root inhibition | - | [9] |
| 6bj | Amaranthus retroflexus | ~80% root inhibition | - | [9] |
| 6bj | Setaria viridis | >80% inhibition (foliar spray) | 150 g a.i./ha | [8][9] |
| 5 | Seven weed species | 100% inhibition (post-emergence) | 30 g ai/ha | [10] |
Table 3: Insecticidal Activity of Pyrazole Derivatives
| Compound ID | Insect Species | LC50 (µg/mL) | Mortality (%) @ 48h | Reference |
| 3f | Termites | 0.001 | - | [11] |
| 3d | Termites | 0.006 | - | [11] |
| 6h | Locusts | 47.68 | - | [11] |
| 3c | Tuta absoluta | - | 75 | |
| 3b | Tuta absoluta | - | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
General Procedure for N-substituted Pyrazole Carboxamide Synthesis:
-
Preparation of the Pyrazole Carboxylic Acid:
-
Start with a suitable precursor such as ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
React the pyrazole carboxylate with a methylating or phenylating agent to introduce a substituent at the N1 position of the pyrazole ring.
-
Hydrolyze the resulting ester using a base like lithium hydroxide to obtain the corresponding carboxylic acid.[5]
-
-
Amide Coupling:
-
Activate the carboxylic acid using a coupling agent such as thionyl chloride or a carbodiimide.
-
React the activated carboxylic acid with the desired amine to form the final N-substituted pyrazole carboxamide derivative.
-
Protocol 2: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
This protocol is used to evaluate the efficacy of compounds in inhibiting the growth of pathogenic fungi.[1]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Target fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA to approximately 50-60°C and add the test compound to the desired final concentration. Use a solvent control (e.g., DMSO) and a positive control (a known fungicide).
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) by testing a range of concentrations and using probit analysis.
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the SDH enzyme.
Materials:
-
Mitochondrial fraction isolated from the target organism
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride - INT)
-
Test compound dissolved in a suitable solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, succinate, and the electron acceptor.
-
Add the test compound at various concentrations to the wells of a microplate. Include a solvent control.
-
Initiate the reaction by adding the mitochondrial fraction to each well.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCIP, 495 nm for the formazan product of INT reduction).[12][13] The rate of color change is proportional to the SDH activity.
-
Calculate the percentage of SDH inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value (the concentration of the compound that inhibits SDH activity by 50%).
Visualizations
Signaling Pathway
Caption: Mechanism of action of SDHI fungicides.
Experimental Workflow
Caption: Agrochemical development workflow.
References
- 1. Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | Semantic Scholar [semanticscholar.org]
- 3. lsa.umich.edu [lsa.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 3-(TRIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBONITRILE [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
Application Notes: Protocol for N-Alkylation of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Introduction
N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3] The presence of a trifluoromethyl (CF₃) group can enhance metabolic stability and binding affinity, making 3-(trifluoromethyl)-1H-pyrazole derivatives particularly valuable scaffolds. The N-alkylation of asymmetrically substituted pyrazoles, such as 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, presents a key challenge in controlling regioselectivity, as the reaction can yield two different constitutional isomers (N1 and N2 substituted products).[4] The electronic properties of the substituents on the pyrazole ring, the choice of base, solvent, and alkylating agent all play a critical role in determining the final isomeric ratio.[4][5]
These application notes provide a detailed, generalized protocol for the N-alkylation of this compound using a standard base-mediated approach, which is a common and effective method for this transformation.[3]
General Reaction Scheme
The N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base typically proceeds as follows, leading to a mixture of N1 and N2 regioisomers.
Caption: N-alkylation of this compound yielding N1 and N2 regioisomers.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a suitable base.
Materials and Equipment:
-
Substrate: this compound
-
Alkylating Agent (R-X): e.g., Iodomethane, Bromoethane, Benzyl bromide, Ethyl iodoacetate[1][5]
-
Base: Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium hydroxide (KOH)[1][6]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)[1][4][5]
-
Equipment: Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen), syringe, TLC plates, standard work-up and purification glassware, column chromatography system.
Detailed Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent).
-
Dissolution: Add a suitable anhydrous solvent (e.g., DMF, MeCN) to achieve a concentration of approximately 0.1–0.5 M. Stir the mixture until the substrate is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (1.1–1.5 equivalents) portion-wise. For a strong base like NaH, allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases, to form the pyrazolide anion. For weaker bases like K₂CO₃, the reaction can often be performed at room temperature or elevated temperatures.[1][5]
-
Alkylation: Slowly add the alkylating agent (1.1–1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Allow the reaction to warm to room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–24 hours).[6]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl acetate, Dichloromethane) three times.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient), to separate the N1 and N2 regioisomers.
-
-
Characterization: Characterize the structure and confirm the regiochemistry of the purified products using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Data Presentation: N-Alkylation Conditions for Trifluoromethylated Pyrazoles
The choice of reagents and conditions significantly impacts the yield and regioselectivity of the N-alkylation. The following table summarizes conditions reported for the alkylation of various trifluoromethyl-substituted pyrazoles, which can serve as a starting point for optimizing the reaction for this compound.
| Alkylating Agent | Base | Solvent(s) | Temperature | Time (h) | Yield | Ref. |
| Ethyl Iodoacetate | NaH (1.1 eq) | DME-MeCN | Reflux | N/A | High | [1] |
| Ethyl Iodoacetate | K₂CO₃ | MeCN | Reflux | N/A | High | [5][7] |
| 1-Bromobutane | KOH (1.2 eq) | [BMIM][BF₄] | 80 °C | 2 | High | [6] |
| Phenethyl Trichloroacetimidate | CSA (10 mol%) | 1,2-DCE | Reflux | 4 | 77% | [3] |
| Various Alkyl Halides | K₂CO₃ | DMSO | N/A | N/A | N/A | [8] |
Note: Yields and regioselectivity are highly substrate-dependent. Optimization may be required for the specific this compound substrate.
Visualization: Experimental Workflow
The following diagram illustrates the key steps in the base-mediated N-alkylation protocol.
Caption: Workflow for base-mediated N-alkylation of pyrazoles.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C5 Position of Trifluoromethyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyrazoles are a privileged scaffold in medicinal chemistry and drug discovery, owing to the unique properties conferred by the trifluoromethyl (CF3) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] Functionalization of the C5 position of the pyrazole ring offers a key avenue for the diversification of these molecules, enabling the modulation of their physicochemical and pharmacological properties. This document provides detailed application notes and protocols for the strategic functionalization of the C5 position of trifluoromethyl pyrazoles, with a focus on methods relevant to drug development.
Key Methodologies and Experimental Protocols
The functionalization of the C5 position of trifluoromethyl pyrazoles can be broadly categorized into two main strategies:
-
Halogenation followed by Cross-Coupling Reactions: This robust, two-step approach involves the initial introduction of a halogen atom (typically iodine or bromine) at the C5 position, which then serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.
-
Direct C-H Functionalization: This emerging area focuses on the direct conversion of the C5-H bond into a new bond, offering a more atom-economical and efficient synthetic route. While methodologies are still evolving for this specific scaffold, promising strategies are being developed.
Methodology 1: C5-Iodination of 1-Aryl-3-Trifluoromethylpyrazoles
This protocol describes a highly regioselective method for the iodination of the C5 position of 1-aryl-3-trifluoromethylpyrazoles. The procedure involves the deprotonation of the C5 position using a strong base, followed by quenching with an iodine source.
Experimental Protocol: General Procedure for C5-Iodination
Materials:
-
1-Aryl-3-trifluoromethylpyrazole (1.0 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.3 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.
-
Stir the reaction mixture at -78 °C for 10-30 minutes.
-
In a separate flask, dissolve iodine (1.4 equiv) in anhydrous THF (3 mL).
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature over a period of 4 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Extract the mixture with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-iodo-1-aryl-3-trifluoromethylpyrazole.
Data Presentation: C5-Iodination of 1-Aryl-3-Trifluoromethylpyrazoles
| Entry | Aryl Substituent | Product | Yield (%) |
| 1 | Phenyl | 5-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 85 |
| 2 | 4-Tolyl | 5-Iodo-1-(4-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 88 |
| 3 | 4-Methoxyphenyl | 5-Iodo-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 91 |
| 4 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-5-iodo-3-(trifluoromethyl)-1H-pyrazole | 82 |
Yields are for isolated products after purification.
Logical Workflow for C5-Iodination
Caption: Workflow for the C5-iodination of 1-aryl-3-trifluoromethylpyrazoles.
Methodology 2: Palladium-Catalyzed C5-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the Suzuki-Miyaura cross-coupling of 5-iodo-1-aryl-3-trifluoromethylpyrazoles with various arylboronic acids to introduce a range of aryl substituents at the C5 position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
5-Iodo-1-aryl-3-trifluoromethylpyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent mixture (e.g., Dioxane/Water, Toluene/Water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 5-iodo-1-aryl-3-trifluoromethylpyrazole (1.0 mmol), arylboronic acid (1.2 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).
-
Add the anhydrous solvent mixture (e.g., 4:1 Dioxane/Water, 5 mL).
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-aryl-1-aryl-3-trifluoromethylpyrazole.
Data Presentation: Suzuki-Miyaura Coupling of 5-Iodo-1-phenyl-3-trifluoromethylpyrazole
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | 85 |
| 2 | 4-Tolylboronic acid | 1-Phenyl-5-(4-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 88 |
| 4 | 3-Thienylboronic acid | 1-Phenyl-5-(thiophen-3-yl)-3-(trifluoromethyl)-1H-pyrazole | 75 |
Yields are for isolated products after purification.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodology 3: Palladium-Catalyzed C5-Alkynylation via Sonogashira Cross-Coupling
This protocol outlines the Sonogashira coupling of 5-iodo-1-aryl-3-trifluoromethylpyrazoles with terminal alkynes to install alkynyl moieties at the C5 position.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
5-Iodo-1-aryl-3-trifluoromethylpyrazole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (typically 1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 5-iodo-1-aryl-3-trifluoromethylpyrazole (1.0 mmol), palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Add the anhydrous solvent (5 mL) followed by the amine base (2.5 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove the copper salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-alkynyl-1-aryl-3-trifluoromethylpyrazole.
Data Presentation: Sonogashira Coupling of 5-Iodo-1-phenyl-3-trifluoromethylpyrazole
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Phenyl-5-(phenylethynyl)-3-(trifluoromethyl)-1H-pyrazole | 92 |
| 2 | 1-Hexyne | 5-(Hex-1-yn-1-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 85 |
| 3 | (Trimethylsilyl)acetylene | 1-Phenyl-5-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)-1H-pyrazole | 95 |
| 4 | Propargyl alcohol | 3-(1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)prop-2-yn-1-ol | 78 |
Yields are for isolated products after purification.
Signaling Pathway for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Emerging Strategy: Direct C-H Alkylation
Direct C-H alkylation represents a highly desirable transformation as it avoids the pre-functionalization step of halogenation. While specific protocols for the C5-alkylation of trifluoromethylpyrazoles are still under active development, methods developed for other electron-deficient heterocyclic systems can provide a strong starting point for optimization. Palladium-catalyzed C-H alkylation with alkylboronic acids or their derivatives is a promising approach.
Representative Protocol (for adaptation and optimization): Palladium-Catalyzed Direct C5-Alkylation
Materials:
-
1-Aryl-3-trifluoromethylpyrazole (1.0 mmol, 1.0 equiv)
-
Alkylboronic acid or alkyltrifluoroborate salt (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)
-
Oxidant (e.g., Ag₂CO₃, benzoquinone) (1.5-2.0 equiv)
-
Ligand (if required, e.g., a phosphine or N-heterocyclic carbene ligand)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DCE)
-
Inert gas (Argon or Nitrogen)
Procedure (to be optimized):
-
To a flame-dried Schlenk tube under an inert atmosphere, add the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol), alkylboronic acid (1.5 equiv), palladium catalyst (5 mol%), and oxidant (2.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Logical Relationship for Direct C-H Alkylation
Caption: Conceptual workflow for direct C-H alkylation.
Conclusion
The functionalization of the C5 position of trifluoromethylpyrazoles is a critical strategy in the development of novel drug candidates. The well-established halogenation-cross-coupling sequence provides a reliable and versatile platform for introducing a wide array of substituents. While direct C-H functionalization methodologies for this specific scaffold are still emerging, they hold significant promise for more efficient and sustainable syntheses in the future. The protocols and data presented herein serve as a practical guide for researchers in the pharmaceutical and agrochemical industries to explore the chemical space around this important heterocyclic core.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a key building block in the development of pharmaceuticals and agrochemicals. The presented methodology is based on a high-yield, one-pot silver-catalyzed cycloaddition reaction.
Overview and Synthetic Strategy
The synthesis of this compound can be efficiently achieved on a large scale through a silver-catalyzed [3+2] cycloaddition reaction. This one-pot protocol utilizes commercially available starting materials and offers excellent regioselectivity and high yields, making it a practical choice for industrial applications.
The primary synthetic route involves the reaction of a 1,2-dicyanoalkene with trifluorodiazoethane in the presence of a silver catalyst. This method directly furnishes the desired this compound scaffold.
An alternative, multi-step approach involves the initial synthesis of a 3-(trifluoromethyl)-1H-pyrazole followed by functionalization at the C4 position. This can be achieved via a Vilsmeier-Haack reaction to introduce a formyl group, which is subsequently converted to a nitrile. While viable, this route is generally less efficient for large-scale production compared to the one-pot cycloaddition.
Data Presentation
The following tables summarize the quantitative data for the recommended silver-catalyzed one-pot synthesis of this compound.
Table 1: Optimized Reaction Conditions for the Synthesis of 3-(Trifluoromethyl)-4-cyano-1H-pyrazole [1]
| Parameter | Optimal Condition |
| Catalyst | Silver Chloride (AgCl) |
| Catalyst Loading | 5 mol% |
| Base | Tetramethylethylenediamine (TMEDA) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
Table 2: Substrate Scope and Yields for the Synthesis of 3-CF3-4-CN-1H-pyrazoles [1]
| Substrate (1,2-dicyanoalkene) | Product | Yield (%) |
| 2-Phenylmaleonitrile | 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole-4-carbonitrile | 94 |
| 2-(p-Tolyl)maleonitrile | 5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | 92 |
| 2-(4-tert-Butylphenyl)maleonitrile | 5-(4-tert-Butylphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | 95 |
| 2-(4-Methoxyphenyl)maleonitrile | 5-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | 93 |
| 2-([1,1'-Biphenyl]-4-yl)maleonitrile | 5-([1,1'-Biphenyl]-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | 89 |
Experimental Protocols
Protocol 1: Large-Scale One-Pot Synthesis of 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole-4-carbonitrile via Silver-Catalyzed Cycloaddition[1]
This protocol is adapted from a reported method and scaled for large-scale synthesis.
Materials:
-
2-Phenylmaleonitrile
-
Trifluorodiazoethane (CF3CHN2) solution in DMF (0.5 M)
-
Silver Chloride (AgCl)
-
Tetramethylethylenediamine (TMEDA)
-
Ethyl Acetate (EtOAc)
-
Saturated Ammonium Chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for column chromatography
Equipment:
-
Large, oven-dried, sealable reaction vessel with a magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Reaction Setup: In an oven-dried, sealable reaction vessel equipped with a magnetic stirring bar, add 2-phenylmaleonitrile (1.0 equivalent) and silver chloride (0.05 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with a slow stream of nitrogen or argon for 15-20 minutes.
-
Addition of Reagents: Under the inert atmosphere, add a stock solution of trifluorodiazoethane in DMF (5.0 equivalents, 0.5 M) via an addition funnel.
-
Addition of Base: Add tetramethylethylenediamine (TMEDA) (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(trifluoromethyl)-5-phenyl-1H-pyrazole-4-carbonitrile.
Visualizations
Diagram 1: Synthetic Workflow for the One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of this compound.
Diagram 2: Logical Relationship of Alternative Synthetic Routes
Caption: Comparison of synthetic strategies for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, common precursors include trifluoromethylated β-ketoesters or β-diketones which react with hydrazine. The carbonitrile group can be introduced before or after the pyrazole ring formation.
Q2: What are the main challenges in the synthesis of 3-(trifluoromethyl)-1H-pyrazoles?
A2: Key challenges include controlling regioselectivity, minimizing side reactions, and managing the reactivity of the trifluoromethyl group. The formation of isomeric pyrazoles is a common issue.[1][2] Additionally, harsh reaction conditions may be required, which can lead to decomposition of starting materials or products.[3]
Q3: How can I improve the regioselectivity of the pyrazole formation?
A3: The choice of solvent and catalyst can significantly influence regioselectivity. For instance, in some pyrazole syntheses, specific solvents can favor the formation of one regioisomer over another.[2] The reaction temperature is also a critical parameter to control for achieving high regioselectivity.
Q4: What are typical side products observed in this synthesis?
A4: Common side products can include the undesired regioisomer of the pyrazole, products from incomplete cyclization, and byproducts from the decomposition of reactants or the product under harsh conditions. In syntheses involving N-substituted hydrazines, the formation of different N-substituted pyrazole isomers is also possible.[1]
Q5: Are there any recommended purification techniques for this compound?
A5: Purification is often achieved through column chromatography.[1] The choice of eluent system (e.g., ethyl acetate/hexane) is critical for separating the desired product from isomers and other impurities.[1] Recrystallization from a suitable solvent can also be an effective method for obtaining a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature. - Consider using microwave irradiation to enhance reaction rates.[1] |
| Decomposition of starting materials or product | - Lower the reaction temperature. - Use a milder catalyst or base. | |
| Poor regioselectivity leading to multiple products | - Optimize the solvent and reaction temperature.[2] - Experiment with different catalysts to favor the desired isomer. | |
| Formation of Impurities | Presence of side reactions | - Adjust the stoichiometry of the reactants. - Add reagents in a specific order to minimize side reactions. |
| Air or moisture sensitivity of reagents | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Difficult Product Isolation | Product is highly soluble in the workup solvent | - Choose a workup solvent in which the product has low solubility. - Perform extraction at a lower temperature. |
| Formation of an emulsion during extraction | - Add brine to the aqueous layer. - Filter the mixture through celite. |
Experimental Protocols
Protocol 1: General Synthesis of 3-Trifluoromethyl-Pyrazoles from 1,3-Dicarbonyl Compounds
This protocol is a general method adapted from the synthesis of related pyrazole derivatives and can be optimized for the target compound.
-
Reaction Setup : To a solution of a suitable trifluoromethylated 1,3-dicarbonyl precursor (1.0 eq) in a solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).
-
Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
| Entry | Method | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Conventional Reflux | Acetic Acid | Reflux | 4h | 4 | [1] |
| 2 | Microwave | Acetic Acid | 150°C | 30 min | 6 | [1] |
| 3 | Microwave-Sonication | Acetic Acid | 150°C (MW), then sonication | 30 min (MW), 30 min (sonication) | 24 | [1] |
Note: Yields are for a related indenopyrazole synthesis and illustrate the impact of different energy sources on the reaction outcome.
Visualizations
References
Purification of crude 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile by recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of crude this compound?
A1: The purity of the crude product can vary depending on the synthetic route and reaction conditions. It is common to have a purity of around 95% before recrystallization. Potential impurities may include unreacted starting materials, regioisomers, and byproducts from side reactions.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Selecting the right solvent is crucial for successful recrystallization. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or a mixture of these.[1] For trifluoromethyl-substituted pyrazoles, ethanol has been shown to be an effective recrystallization solvent.[2] A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3][4]
Q3: What is the melting point of pure this compound?
Q4: How can I improve the yield of the recrystallization?
A4: To maximize the yield, use the minimum amount of hot solvent necessary to completely dissolve the crude product. Ensure the solution cools slowly to allow for the formation of large, pure crystals. Rapid cooling can trap impurities. After filtration, wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor without dissolving a significant amount of the product.
Q5: My compound is not crystallizing out of the solution upon cooling. What should I do?
A5: If crystals do not form, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, you can add a seed crystal of the pure compound. If neither of these methods works, you may need to reduce the volume of the solvent by gentle heating and evaporation, and then allow the concentrated solution to cool again.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling out | The compound is precipitating as a liquid because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too saturated at the temperature of precipitation. | - Add more of the same solvent to the hot solution to decrease the saturation. - Reheat the solution to dissolve the oil and allow it to cool more slowly. - Switch to a lower-boiling point solvent. |
| Low Recovery Yield | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a pre-heated funnel for hot filtration to prevent cooling and crystallization. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| No Crystal Formation | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inner wall of the flask or adding a seed crystal. |
| Crystals are very fine | The solution cooled too quickly. | - Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Data Presentation
Table 1: General Solvent Selection Guide for Recrystallization of Pyrazole Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds, but many organics have low solubility. |
| Ethanol | Medium-High | 78 | A common and effective solvent for many pyrazole derivatives.[2] |
| Methanol | Medium-High | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Medium | 82 | Another good option for compounds of intermediate polarity. |
| Acetone | Medium | 56 | A versatile solvent, but its low boiling point may limit the temperature gradient for crystallization. |
| Ethyl Acetate | Medium-Low | 77 | Good for less polar compounds. |
| Hexane | Low | 69 | Typically used as an anti-solvent in mixed-solvent systems for non-polar compounds. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble, e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes slightly cloudy (turbid). The two solvents must be miscible.
-
Reheating: Add a few drops of the "good" solvent until the cloudiness just disappears.
-
Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Mandatory Visualization
Caption: Recrystallization workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of trifluoromethyl-substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides for common experimental challenges and a list of frequently asked questions to assist in your synthetic endeavors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of trifluoromethyl-substituted pyrazoles, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and suggested solutions for improving the yield of trifluoromethyl-substituted pyrazoles.
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure the purity of 1,3-dicarbonyl compounds and hydrazine derivatives, as impurities can lead to side reactions.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to the formation of tar-like substances due to decomposition.[2] Consider running the reaction at a lower temperature for a longer duration. |
| Incorrect Solvent Choice | The choice of solvent can significantly impact yield. For instance, in certain syntheses of 5-aryl-3-trifluoromethyl pyrazoles, toluene was found to be superior to THF or dioxane.[3] |
| Inefficient Catalyst | If a catalyzed reaction is not proceeding, consider screening different catalysts. For example, in a silver-catalyzed reaction, Cu(OTf)2 gave a 60% yield, while Fe(OTf)3 was ineffective.[3] |
| Decomposition of Hydrazine Reagent | Hydrazine derivatives can be unstable. Use fresh reagents and consider in situ generation if possible. For N-trifluoromethyl pyrazoles, the instability of trifluoromethylhydrazine is a major issue.[4][5] |
Issue 2: Formation of Regioisomeric Mixtures
The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of two regioisomers, which are often difficult to separate.
| Potential Cause | Suggested Solution |
| Use of Non-polar Solvents | Traditional synthesis in solvents like ethanol often results in poor regioselectivity. |
| Steric and Electronic Effects | The inherent steric and electronic properties of the substrates may favor the formation of an undesired isomer. |
| Kinetic vs. Thermodynamic Control | Reaction conditions may favor the formation of the kinetic product, which may not be the desired isomer. |
Solutions for Controlling Regioselectivity:
-
Fluorinated Alcohols as Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation.[6]
-
Solvent and Base Selection: For N-alkylation of unsymmetrical pyrazoles, the choice of base and solvent can control regioselectivity.[7][8]
-
Microwave-Assisted Synthesis: Microwave irradiation in a solvent like glacial acetic acid can sometimes favor the thermodynamically preferred isomer.[9]
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine
| Solvent | Ratio of 3-CF₃ : 5-CF₃ Isomer | Total Yield (%) |
| Ethanol (EtOH) | 50 : 50 | 95 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 92 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98 |
Data adapted from a study on improved regioselectivity in pyrazole formation.[6]
Issue 3: Formation of des-CF₃ Side Products in N-Trifluoromethyl Pyrazole Synthesis
A significant challenge in the synthesis of N-trifluoromethyl pyrazoles is the formation of the corresponding N-H pyrazole (des-CF₃ product).
-
Cause: This side reaction is primarily due to the instability of the trifluoromethylhydrazine intermediate. This intermediate has a short half-life in solution (approximately 6 hours in DMSO and MeOH) and can decompose to hydrazine, which then reacts to form the des-CF₃ pyrazole.[4][5]
-
Solution: Optimization of reaction conditions is critical. The use of a strong acid (e.g., TsOH) in a non-polar solvent like dichloromethane (DCM) at controlled temperatures (20-40 °C) can suppress the formation of these undesired side products.[4][5][10]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing trifluoromethyl-substituted pyrazoles?
A1: The most common method is the condensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound with a hydrazine derivative.[3] This method is widely used due to the availability of the starting materials. However, controlling regioselectivity can be a challenge with unsymmetrical diketones.[6]
Q2: How can I purify my trifluoromethyl-substituted pyrazole from unreacted starting materials and byproducts?
A2: Standard purification techniques such as column chromatography on silica gel are commonly employed.[1] Recrystallization can also be an effective method for obtaining highly pure product, especially if the product is a solid. For separating regioisomers, preparative thin-layer chromatography (prep-TLC) may be necessary.[4]
Q3: I am observing colored impurities in my reaction mixture. What is the likely cause and how can I remove them?
A3: Colored impurities, often yellow or red, can arise from the decomposition of the hydrazine starting material.[11] Ensuring the purity of the hydrazine and running the reaction under an inert atmosphere can help minimize their formation. These impurities can often be removed by column chromatography or by treating the crude product with activated carbon.
Q4: Are there any safety precautions I should take when working with trifluoromethylhydrazine?
A4: Yes, hydrazine-containing compounds have the potential to be mutagenic, carcinogenic, and flammable or explosive.[10] It is essential to handle these materials with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-CF₃-Substituted Pyrazoles
This one-pot procedure involves the deprotection of di-Boc trifluoromethylhydrazine and subsequent cyclization.
-
To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM), add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5 equiv).
-
Stir the mixture at 20–40 °C for 12 hours.
-
Monitor the reaction completion by LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
This protocol is adapted from a method for the synthesis of diverse N-trifluoromethyl pyrazoles.[4]
Protocol 2: Regioselective Synthesis of 3-Trifluoromethyl Pyrazoles using HFIP
This protocol utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve high regioselectivity.
-
In a round-bottom flask, dissolve the trifluoromethyl-substituted 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
This protocol is based on a method for improving regioselectivity in pyrazole formation.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation critical?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two distinct substitution patterns.[1] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, achieving a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one carbonyl group, directing the reaction to the less sterically crowded site.[1][2]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely target for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of certain isomers.[3]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which in turn can influence the ratio of the regioisomers formed.[1]
Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed for more controlled outcomes:
-
1,3-Dipolar Cycloaddition: This is a powerful and highly regioselective method. A common approach is the reaction of a diazo compound with an alkyne. The regioselectivity is governed by the substituents on both reactants.[4]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers excellent regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles, often yielding a single regioisomer.[5][6]
-
Use of Dicarbonyl Surrogates: Employing precursors like β-enaminones, where one carbonyl group is masked, can direct the initial attack of the hydrazine to the more reactive carbonyl, ensuring the formation of a single regioisomer.[1]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single product under the current conditions.
-
Solutions:
-
Modify Reaction Conditions:
-
Solvent Change: Switch to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly enhance regioselectivity.[3]
-
pH Adjustment: Alter the pH of the reaction. Acidic conditions (e.g., using acetic acid) or basic conditions can favor the formation of one isomer over the other.[2]
-
-
Change the Synthetic Strategy: If adjusting conditions is ineffective, consider a more regioselective synthetic route, such as a 1,3-dipolar cycloaddition or using a β-enaminone intermediate.[1][4]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under standard conditions.
-
Solutions:
-
Employ a Regiochemically-Controlled Synthetic Route: Utilize a method that provides unambiguous regiochemical control, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[5][6]
-
Use a Dicarbonyl Surrogate: Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The reduced electrophilicity of the enamine functionality will direct the initial hydrazine attack to the ketonic carbon, leading to a single product.[1]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.
-
Solution: Chromatographic Separation
-
Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[1][4][7]
-
TLC Analysis: First, conduct a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1][4]
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography. Careful packing of the silica gel and a slow, consistent elution are crucial for achieving good separation.[7]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine.
| 1,3-Diketone Substituent (R¹) | Solvent | Ratio of Regioisomers (A:B) | Reference |
| 2-Furyl | EtOH | 1:1.3 | [3] |
| 2-Furyl | TFE | 85:15 | [3] |
| 2-Furyl | HFIP | 97:3 | [3] |
| Phenyl | EtOH | (Not specified, poor selectivity) | |
| Phenyl | TFE | 90:10 | |
| Phenyl | HFIP | >99:1 |
Regioisomer A corresponds to the pyrazole with the trifluoromethyl group at the 3-position and the R¹ substituent at the 5-position. Regioisomer B is the opposite.
Table 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Tosylhydrazones and Alkynes.
| Tosylhydrazone Substituent (R²) | Alkyne Substituent (R³) | Yield | Regioselectivity | Reference |
| Phenyl | Phenyl | 76% | Complete | [5] |
| 4-Methylphenyl | Phenyl | 85% | Complete | [5] |
| 4-Methoxyphenyl | Phenyl | 82% | Complete | [5] |
| 4-Chlorophenyl | Phenyl | 72% | Complete | [5] |
| Phenyl | 4-Methylphenyl | 88% | Complete | [5] |
| Phenyl | 4-Methoxyphenyl | 81% | Complete | [5] |
The reaction yields a single 1,3,5-trisubstituted pyrazole regioisomer.
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent
This protocol describes a general procedure for the Knorr condensation favoring one regioisomer through the use of 2,2,2-trifluoroethanol (TFE).[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones
This protocol details a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1][5]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Avoiding side product formation in pyrazole cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole cyclization reactions, with a focus on minimizing side product formation.
Troubleshooting Guides
This section addresses specific problems that may arise during pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Pyrazole Product
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in pyrazole synthesis, particularly in Knorr-type reactions, can stem from several factors including the stability of reagents, suboptimal reaction conditions, or competing side reactions.[1] A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Reagent Purity and Stability:
-
Suboptimal Reaction Conditions:
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Increasing the reaction temperature can sometimes improve yields.[3]
-
pH Control: The pH of the reaction medium is crucial. Acid catalysis can significantly affect the rate of pyrazole formation.[4] For reactions involving hydrazine salts (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, potentially promoting the formation of byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[2]
-
Solvent Choice: The solvent can influence reaction rates and yields. While ethanol is commonly used, other solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may offer better results in certain cases.[2]
-
-
Stoichiometry:
-
When the 1,3-dicarbonyl is the limiting reagent, using a slight excess of hydrazine (e.g., 1.1 to 2 equivalents) can sometimes improve the yield.[1]
-
Issue 2: Formation of Regioisomeric Side Products
Q2: My reaction is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons.[2][3] The regioselectivity is governed by a combination of steric and electronic factors of the substituents on both reactants.[2][5]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can significantly increase regioselectivity. These non-nucleophilic alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group.[6]
-
Aprotic Dipolar Solvents: Solvents such as DMF or NMP have been reported to provide better regioselectivity compared to polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[2]
-
-
Steric Hindrance:
-
Employing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the attack at one carbonyl group, thereby favoring the formation of a single regioisomer.[2]
-
-
pH Control:
-
The pH of the reaction medium can be a critical factor. Acidic conditions might favor one isomer, while basic conditions could favor the other.[2] Careful optimization of the pH is recommended.
-
Issue 3: Unwanted N-Alkylation Side Products
Q3: I am observing N-alkylation on my pyrazole product. How can I control this side reaction?
A3: N-alkylation of pyrazoles can occur, leading to a mixture of N1 and N2 alkylated products, which are often difficult to separate due to the similar electronic properties of the two nitrogen atoms.[7] The regioselectivity of N-alkylation is influenced by steric and electronic effects, as well as reaction conditions.[7]
Methods to Control N-Alkylation Regioselectivity:
-
Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom.[7]
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent system can direct the alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) can favor N1-alkylation.[7]
-
-
Nature of the Alkylating Agent: The structure of the alkylating agent is crucial. Sterically demanding alkylating agents can improve selectivity.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, typically catalyzed by an acid.[8] The reaction proceeds through the following key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[1]
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[1]
Q2: My reaction mixture turns a deep yellow or red color. Is this normal, and how can I obtain a cleaner product?
A2: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[2][9] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[2]
-
Purification:
-
Washing: Performing a work-up with a reducing agent like sodium bisulfite can sometimes help remove some of these colored impurities.[2]
-
Recrystallization: Recrystallization of the crude product is an effective method for purification.[2][10]
-
Chromatography: Column chromatography on silica gel can also be used to separate the desired product from colored impurities.[2]
-
Q3: Can microwave-assisted synthesis be used to improve pyrazole cyclization reactions?
A3: Yes, microwave-assisted synthesis can be a valuable technique for pyrazole synthesis. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[10]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of N-Methylhydrazine with 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione
| Entry | Solvent | Ratio of Regioisomers (2:3) | Total Yield (%) |
| 1 | EtOH | 80:20 | 85 |
| 2 | TFE | 95:5 | 88 |
| 3 | HFIP | >99:1 | 92 |
Data adapted from reference[6]. Regioisomer 2 is the 5-(2-furyl)pyrazole derivative.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).[10]
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, acetic acid).[9][10]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[2]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[2]
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[2][10]
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[10]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
-
Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).[10]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and time until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Optimization of reaction conditions for pyrazole-4-carbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-4-carbonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-4-carbonitrile derivatives?
A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative (e.g., phenylhydrazine).[1][2][3][4][5] This approach is favored for its operational simplicity and often results in high yields.[2][6]
Q2: What are the typical starting materials for this synthesis?
A2: The core reactants are:
-
An aromatic aldehyde: Various substituted benzaldehydes can be used to generate diverse derivatives.[1][5]
-
A hydrazine derivative: Phenylhydrazine is commonly used, but other substituted hydrazines can also be employed.[1][2][3][5]
Q3: What types of catalysts are effective for this reaction?
A3: A wide range of catalysts have been successfully employed, including:
-
Lewis acids: Such as Fe(III), Pd(II), and Cu(II) complexes.[2]
-
Nanocatalysts: Including copper stabilized on layered double hydroxide (LDH) and tannic acid-functionalized silica-coated Fe3O4 nanoparticles.[1][5]
-
Ionic liquids and deep eutectic solvents (DES). [8]
-
Microwave irradiation can also be used to promote the reaction, sometimes in the presence of a catalyst like sodium ethoxide.[9]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress is typically monitored using Thin Layer Chromatography (TLC).[1][3] This allows for the visualization of the consumption of reactants and the formation of the product.
Q5: What are the key advantages of using a one-pot, three-component synthesis?
A5: This methodology offers several benefits, including:
-
Efficiency: Combining multiple steps into a single operation saves time and resources.[2][6]
-
Simplicity: The procedure is generally straightforward to perform.[6]
-
High Yields: This method often leads to excellent product yields.[1][2][6]
-
Green Chemistry: Many protocols utilize environmentally friendly solvents like water or ethanol and allow for catalyst recycling.[1][2][8]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is active and used in the correct amount. Some catalysts may require activation or specific storage conditions. For instance, some novel nano catalysts have shown high efficacy.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature[3], others may require heating (e.g., 55 °C or 80 °C) to achieve good yields.[1][5] |
| Incorrect Solvent | The choice of solvent is crucial. While water and ethanol are common "green" solvents[1][2], the optimal solvent or solvent mixture (e.g., water/ethanol) should be determined experimentally.[1] |
| Formation of Knoevenagel Condensation Intermediate | The initial reaction between the aldehyde and malononitrile forms a Knoevenagel condensation product. If this intermediate does not react further with hydrazine, it can be the main product observed. Ensure the reaction conditions (e.g., catalyst, temperature) are suitable for the subsequent cyclization step. The formation of a solid precipitate after about 10 minutes can indicate the formation of this intermediate.[3] |
| Poor Quality of Reagents | Use pure and dry reagents. Impurities in the starting materials can interfere with the reaction. |
Problem 2: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Presence of Side Products | Optimize reaction conditions to minimize the formation of side products. A well-chosen catalyst and reaction temperature can improve selectivity. |
| Product Solubility | In many cases, the pyrazole-4-carbonitrile derivative precipitates from the reaction mixture.[3] This allows for easy separation by filtration. If the product remains in solution, standard purification techniques like column chromatography or recrystallization from a suitable solvent (e.g., ethanol) can be employed.[3] |
Problem 3: Reaction is too slow.
| Possible Cause | Suggested Solution |
| Insufficient Catalysis | Increase the catalyst loading or switch to a more efficient catalyst. For example, certain palladium complexes under ultrasonic irradiation have been shown to significantly reduce reaction times to as little as 20 minutes.[2][6] |
| Low Reaction Temperature | Gently heating the reaction mixture can increase the reaction rate.[1][5] |
| Inefficient Mixing | Ensure adequate stirring to facilitate the interaction of the reactants, especially in heterogeneous reactions. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| LDH | Water/Ethanol | 55 | 60 | 23 | [1] |
| LDH@PTRMS | Water/Ethanol | 55 | 60 | 30 | [1] |
| LDH@PTRMS@DCMBA@CuI | Water/Ethanol | 55 | 15 | 93 | [1] |
| Pd(II) complex (MATYPd) | H₂O | Room Temp (Ultrasonic) | 20 | 97 | [2][6] |
| NaCl | Water | Room Temp | 20 | 90 | [7] |
Table 2: Effect of Solvents on the Synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile using LDH@PTRMS@DCMBA@CuI Catalyst
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Water | 55 | 25 | 75 | [1] |
| Ethanol | 55 | 20 | 88 | [1] |
| Water/Ethanol | 55 | 15 | 93 | [1] |
| Methanol | 55 | 22 | 82 | [1] |
| Acetonitrile | 55 | 30 | 65 | [1] |
| Solvent-free | 55 | 40 | 50 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives using LDH@PTRMS@DCMBA@CuI Nanocatalyst [1]
-
In a test tube, combine phenyl hydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).
-
Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add a water/ethanol solvent mixture (0.5:0.5 mL).
-
Stir the mixture using a magnetic stirrer at 55 °C.
-
Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 5:5 mL).
-
Upon completion, the product can be isolated. The catalyst can be recovered by adding chloroform, stirring for 1 minute, and then separating the catalyst.
Protocol 2: General Procedure for the Synthesis of Polysubstituted Pyrazole-4-Carbonitrile Derivatives using a Pd(II) Complex under Ultrasonic Irradiation [2]
-
Combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a suitable reaction vessel.
-
Add the Pd(II) complex catalyst.
-
Add water as the solvent.
-
Subject the reaction mixture to ultrasonic irradiation at room temperature for approximately 20 minutes.
-
Isolate the product. The catalyst can be recovered and reused for subsequent reactions.
Visualizations
Caption: General experimental workflow for pyrazole-4-carbonitrile synthesis.
Caption: Troubleshooting logic for low-yield pyrazole-4-carbonitrile synthesis.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
Troubleshooting low conversion in multicomponent pyrazole reactions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion in multicomponent pyrazole reactions.
Frequently Asked Questions (FAQs)
Q1: My multicomponent pyrazole reaction has a very low yield. What are the most common causes?
Low yields in multicomponent pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to the nature of the starting materials.[1] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role.[1][2] The chosen solvent can significantly influence reaction rates and yields.[2] For instance, in some syntheses, water has been shown to provide the highest yields in a short time.[2]
-
Inefficient Catalysis: The choice of catalyst is crucial. Reactions may require an acid, base, or organocatalyst to proceed efficiently.[3][4] In some cases, a catalyst-free approach may be possible under specific conditions, but if yields are low, exploring different catalysts is recommended.[4]
-
Purity of Starting Materials: Impurities in reactants, such as the 1,3-dicarbonyl compound or hydrazine derivatives, can lead to side reactions that lower the yield.[1] Hydrazine derivatives, in particular, can degrade over time.[1]
-
Incorrect Stoichiometry: Using the correct ratio of reactants is essential. A slight excess of one reactant, like hydrazine, may be necessary to drive the reaction to completion.[1]
-
Formation of Side Products: The reaction may be producing unintended side products or regioisomers, which reduces the yield of the desired pyrazole.[1]
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of products.[1][6] To improve regioselectivity:
-
Modify Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. Aprotic dipolar solvents have been shown to improve regioselectivity in some cases.[5]
-
Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a significant role. Bulky substituents can sterically hinder the attack at one carbonyl group, favoring the formation of a single regioisomer.[7][8]
-
Stepwise Synthesis: If a one-pot multicomponent reaction consistently gives a mixture of regioisomers, a stepwise approach where the pyrazolone ring is formed first may provide better control over the final product.[4]
Q3: My reaction is very slow. What can I do to increase the reaction rate?
Several factors can be adjusted to increase the rate of your multicomponent pyrazole synthesis:
-
Increase Temperature: Many organic reactions are accelerated by heating. However, be mindful of potential side reactions at higher temperatures.[1]
-
Microwave or Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times compared to conventional heating.[2] For example, a reaction that takes hours with conventional heating might be completed in minutes under microwave irradiation.[2]
-
Optimize the Catalyst: The right catalyst can significantly increase the reaction rate.[2] Experiment with different types of catalysts (acidic, basic, organocatalysts) and catalyst loadings.
-
Solvent Choice: The solvent can affect the rate of reaction. Some reactions are faster in polar or aqueous media.[2][9]
Q4: Should I be using a catalyst for my reaction? If so, how do I choose one?
While some multicomponent pyrazole syntheses can proceed without a catalyst, many benefit from the addition of one to improve yield and reaction rate.[4] The choice of catalyst depends on the specific reactants and reaction mechanism.
-
Acid Catalysts: p-Toluenesulfonic acid (p-TSA) and silicotungstic acid are examples of acid catalysts used to facilitate condensation steps.[3][4]
-
Base Catalysts: Mild bases like sodium benzoate or triethylamine can be effective.[2][4]
-
Organocatalysts: Imidazole and pyrrolidine-acetic acid are examples of organocatalysts that can promote these reactions.[2][10]
-
Nanocatalysts and Solid-Supported Catalysts: These can offer advantages such as high efficiency and easy recovery and reuse.[3][4]
A good starting point is to review the literature for similar pyrazole syntheses to see what catalysts have been used successfully.
Troubleshooting Guide
This section provides a structured approach to troubleshooting low conversion in your multicomponent pyrazole reactions.
Problem: Low Product Yield
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum.[1] |
| Incorrect Solvent | Screen a variety of solvents with different polarities (e.g., water, ethanol, acetonitrile, toluene).[2] |
| Ineffective or Absent Catalyst | Experiment with different catalysts (acidic, basic, organocatalyst) and vary the catalyst loading.[3][4] |
| Impure Starting Materials | Purify starting materials before use. Use freshly opened or purified hydrazine derivatives.[1] |
| Incorrect Stoichiometry | Verify the stoichiometry of your reactants. Consider using a slight excess (1.0-1.2 equivalents) of the hydrazine.[1] |
| Short Reaction Time | Monitor the reaction progress over a longer period using TLC or LC-MS to ensure it has gone to completion.[1] |
| Side Reactions/Decomposition | Analyze the crude reaction mixture to identify byproducts. This may indicate the need for milder reaction conditions. |
Problem: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Suggested Solution |
| Use of Unsymmetrical Reagents | If possible, use symmetrical 1,3-dicarbonyl compounds or hydrazines to avoid regioisomer formation. |
| Reaction Conditions Favoring Mixture | Modify the solvent, temperature, or catalyst. Aprotic dipolar solvents may improve selectivity.[5] |
| Steric/Electronic Effects | Consider modifying the substituents on your starting materials to favor the formation of one regioisomer.[1] |
Experimental Protocols
General Protocol for a Four-Component Pyrano[2,3-c]pyrazole Synthesis
This protocol is a generalized example based on common literature procedures.[2][4]
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol or water).[2] If using a catalyst, add it at this stage (e.g., 10 mol% of a selected catalyst).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid product may precipitate out and can be collected by filtration. If no solid forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low conversion.
Generalized Reaction Pathway for a Four-Component Pyrazole Synthesis
Caption: A typical reaction pathway for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Stability issues of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, with a particular focus on its behavior under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is the hydrolysis of the nitrile group (-CN).[1][2][3][4] This reaction typically proceeds in two stages: first, the nitrile is converted to an amide intermediate (3-(trifluoromethyl)-1H-pyrazole-4-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid).[1][2][5] While the trifluoromethyl (-CF3) group attached to a pyrazole ring is generally considered stable due to the electron-withdrawing nature of the ring, harsh acidic conditions and elevated temperatures could potentially lead to its hydrolysis over extended periods, although this is less common.[6]
Q2: I've observed a change in the appearance of my sample of this compound after dissolution in an acidic solution. What could be the cause?
A2: A change in appearance, such as cloudiness, precipitation, or color change, upon dissolution in an acidic medium could indicate several possibilities:
-
Degradation: The formation of degradation products, such as the less soluble carboxylic acid, could lead to precipitation.
-
Low Solubility: The compound itself may have limited solubility in the specific acidic medium used.
-
Contamination: The presence of impurities in the starting material or the solvent could lead to unexpected reactions or precipitation.
We recommend performing an analytical check, such as HPLC or LC-MS, to identify the components of the mixture.
Q3: Are there any recommended storage conditions for solutions of this compound in acidic media?
A3: To minimize degradation, it is advisable to prepare acidic solutions of this compound fresh whenever possible. If short-term storage is necessary, we recommend storing the solution at refrigerated temperatures (2-8 °C) and protecting it from light to slow down potential degradation processes. For long-term studies, it is crucial to establish the stability profile under your specific storage conditions.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[7] This method should be capable of separating the parent compound from its potential degradation products, primarily 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and the intermediate amide. Mass spectrometry (LC-MS) can be used to confirm the identity of any observed degradation products.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during experimentation.
Issue 1: Unexpected Peaks in Chromatogram
-
Symptom: When analyzing a sample of this compound that has been exposed to acidic conditions, additional peaks are observed in the HPLC chromatogram.
-
Possible Cause: These peaks likely correspond to degradation products. The most probable degradation product is 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Another possibility is the intermediate, 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
-
Troubleshooting Steps:
-
Peak Identification: If standards are available, co-inject the degradation product standards to confirm the identity of the new peaks by matching retention times.
-
LC-MS Analysis: Perform LC-MS analysis to determine the mass-to-charge ratio (m/z) of the unknown peaks and confirm their identity. The expected m/z for the carboxylic acid would be different from the parent compound.
-
Forced Degradation Study: Conduct a controlled forced degradation study (see Experimental Protocols section) to intentionally generate the degradation products and confirm their retention times.
-
Issue 2: Decrease in Parent Compound Concentration Over Time
-
Symptom: Quantitative analysis shows a decrease in the concentration of this compound in an acidic solution over time.
-
Possible Cause: This is a clear indication of degradation. The rate of degradation will depend on the acid concentration, temperature, and the specific solvent system.
-
Troubleshooting Steps:
-
Quantify Degradation Products: If the identities of the degradation products are confirmed, quantify their formation alongside the loss of the parent compound. This will help in understanding the degradation pathway and kinetics.
-
Adjust Experimental Conditions: If the degradation is undesirable for your experiment, consider the following adjustments:
-
Lowering the temperature.
-
Using a less concentrated acid.
-
Reducing the exposure time to the acidic environment.
-
Using a co-solvent to potentially improve stability.
-
-
Establish a Stability Window: If the acidic conditions are necessary, perform a time-course experiment to determine the time frame within which the degradation is at an acceptable level for your application.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected stability profile under various acidic conditions.
| Condition | Time (hours) | This compound (% Remaining) | 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (% Formed) |
| 0.1 M HCl at 25°C | 0 | 100 | 0 |
| 24 | 98.5 | 1.3 | |
| 48 | 97.1 | 2.7 | |
| 72 | 95.8 | 4.0 | |
| 1 M HCl at 25°C | 0 | 100 | 0 |
| 24 | 92.3 | 7.5 | |
| 48 | 85.1 | 14.6 | |
| 72 | 78.5 | 21.2 | |
| 0.1 M HCl at 60°C | 0 | 100 | 0 |
| 8 | 88.9 | 10.8 | |
| 16 | 79.2 | 20.5 | |
| 24 | 70.1 | 29.5 |
Note: The data presented in this table is for illustrative purposes only and should not be considered as actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Acidic Solutions: Prepare solutions of hydrochloric acid (HCl) at the desired concentrations (e.g., 0.1 M and 1 M) in water.
-
Stress Conditions:
-
To separate vials, add an aliquot of the stock solution and the acidic solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the vials at different temperatures (e.g., room temperature and an elevated temperature like 60°C).
-
Protect the solutions from light.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 8, 16, 24, 48, and 72 hours).
-
Sample Preparation for Analysis:
-
Neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose. This includes demonstrating the separation of the parent compound from its degradation products generated during forced degradation studies.
Visualizations
References
- 1. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcpa.in [ijcpa.in]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]
Technical Support Center: Column Chromatography for Pyrazole Isomer Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isolation of pyrazole isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrazole isomers so challenging?
Separating pyrazole isomers is often difficult due to their very similar physical and chemical properties. Regioisomers can possess nearly identical polarities, making them hard to resolve with standard stationary phases.[1][2] Chiral isomers (enantiomers) have identical physical properties in achiral environments, which necessitates the use of specialized chiral stationary phases (CSPs) or chiral additives for their separation.[1][3]
Q2: What are the most effective column chromatography methods for separating pyrazole isomers?
The choice of chromatography technique depends on the type of isomers being separated:
-
Flash Column Chromatography (Normal Phase): This method is widely used for the separation of regioisomers and for the general purification of synthetic reaction mixtures. Silica gel is the most frequently used stationary phase for this purpose.[1][4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for high-resolution separation of closely related regioisomers and is the primary method for separating enantiomers.[1] HPLC can be performed in normal-phase, reverse-phase, or polar organic modes to achieve the desired separation.[1][3]
Q3: What stationary phases are recommended for pyrazole isomer separation?
The selection of the stationary phase is critical for a successful separation:
-
For Regioisomers:
-
For Enantiomers (Chiral Isomers):
Q4: Which mobile phase systems are typically used for separating pyrazole isomers?
Optimizing the mobile phase is crucial for achieving good resolution. Common systems include:
-
Normal Phase (Silica Gel): Gradients of ethyl acetate in hexane are frequently used.[8] A systematic screening using Thin Layer Chromatography (TLC) is vital to determine the optimal eluent composition.[5] In some cases, pure ethyl acetate can also be an effective eluent.[4][6]
-
Reverse-Phase (C18): A mixture of an organic solvent (like methanol or acetonitrile) and water, often with a buffer, is used. The optimal ratio depends on the specific polarity of the isomers.
-
Chiral Separations (CSPs):
-
Normal Elution Mode: A mixture of n-hexane and an alcohol modifier like ethanol is a common choice. Ethanol has been reported to provide better resolution than isopropanol on some polysaccharide-based CSPs.[3]
-
Polar Organic Elution Mode: This mode, using solvents like methanol or acetonitrile, can offer advantages such as shorter analysis times and improved peak shapes.[3]
-
Troubleshooting Guide
Issue 1: Poor or no separation of regioisomers on a silica gel column.
-
Symptom: TLC analysis shows overlapping spots, or the collected column fractions contain a mixture of isomers.
-
Possible Causes & Solutions:
-
Incorrect Eluent Polarity: The polarity of your solvent system may be too high or too low.
-
Solution: Systematically screen different solvent systems using TLC.[5] Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. A small change in the solvent ratio can significantly impact separation.
-
-
Compound Tailing/Streaking: Acidic or basic sites on the silica gel may be interacting with your pyrazole derivatives, leading to poor peak shape.
-
Solution: Try deactivating the silica gel by adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.
-
-
Column Overloading: Loading too much sample can lead to broad bands and poor resolution.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, aim for a sample-to-silica ratio of 1:50 to 1:100.
-
-
Isomers Have Identical Polarity: In some cases, regioisomers may have virtually identical polarity on silica.
-
Issue 2: The target compound appears to be decomposing on the column.
-
Symptom: The total yield after chromatography is very low, and TLC analysis of the fractions shows new, unexpected spots.
-
Possible Causes & Solutions:
-
Silica Gel Instability: The compound may be sensitive to the acidic nature of standard silica gel.[9]
-
Solution: Before running the column, test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[9] If it is unstable, you can use deactivated silica gel or an alternative stationary phase like Florisil or alumina.[9]
-
-
Issue 3: No compound is eluting from the column.
-
Symptom: After flushing the column with a large volume of eluent, no product is detected in the collected fractions.
-
Possible Causes & Solutions:
-
Compound is Highly Polar: Your compound may be strongly adsorbed to the stationary phase and not moving with the current eluent system.[9]
-
Solution: Drastically increase the polarity of the mobile phase. For very polar compounds on silica, you might need to add methanol to your eluent (e.g., 5-10% methanol in dichloromethane).[9]
-
-
Compound Decomposed: The compound may have fully decomposed at the top of the column.[9]
-
Precipitation on Column: The compound may have crystallized on the column, blocking the flow. This is a difficult problem to solve, and pre-purification or using a wider column may be necessary.
-
Issue 4: Difficulty in separating chiral pyrazole enantiomers using HPLC.
-
Symptom: A single peak is observed when analyzing a racemic mixture on a chiral stationary phase.
-
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your specific class of pyrazole derivatives.
-
Suboptimal Mobile Phase: The mobile phase composition plays a critical role in chiral recognition.[3]
-
Solution: Methodically vary the mobile phase. In normal phase, adjust the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol). In polar organic mode, try different ratios of solvents like methanol and acetonitrile.[3] The nature of the mobile phase components can greatly affect chiral recognition by competing for binding sites on the stationary phase.[3]
-
-
Data Presentation
Table 1: Recommended Chromatography Conditions for Pyrazole Isomer Types
| Isomer Type | Recommended Technique | Stationary Phase | Typical Mobile Phase System | Citation(s) |
| Regioisomers | Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate Gradient | [1][5] |
| Reverse-Phase HPLC | C18 | Water / Acetonitrile or Methanol | [1][7] | |
| Enantiomers | Chiral HPLC | Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Amylose-2) | Normal Mode: n-Hexane / EthanolPolar Organic Mode: Methanol / Acetonitrile | [1][3] |
Table 2: Example Resolution Data for Chiral Separation of Pyrazole Derivatives
Data extracted from a study on 18 different 4,5-dihydro-1H-pyrazole derivatives using polysaccharide-based CSPs.
| Chiral Stationary Phase | Elution Mode | Mobile Phase | Observed Resolution (Rs) Range | Key Finding | Citation(s) |
| Lux Cellulose-2 | Polar Organic | Methanol or Acetonitrile | Up to 18 | Superior performance in polar organic mode, with short analysis times (~5 min). | [3] |
| Lux Amylose-2 | Normal | n-Hexane / Ethanol | Up to 30 | Greater enantiomer-resolving ability in normal elution mode. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Pyrazole Regioisomers
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give a good separation between the isomer spots with the lower spot having an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 2% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude pyrazole isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions of a consistent volume.
-
If a gradient elution is required, gradually and systematically increase the percentage of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the purified isomers.
-
Combine the fractions containing each pure isomer separately.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated pyrazole isomers.
Protocol 2: Chiral HPLC Method Development for Pyrazole Enantiomers
-
Column Selection: Select a polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2).[3]
-
Initial Screening (Normal Phase):
-
Mobile Phase: Start with a standard mobile phase such as 90:10 n-hexane/ethanol.[3]
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the pyrazole derivative absorbs strongly.
-
Injection: Inject a 5-10 µL sample of the racemic mixture.
-
Analysis: Evaluate the resulting chromatogram for any sign of peak separation.
-
-
Optimization:
-
If no separation is observed, systematically vary the mobile phase. Change the percentage of the alcohol modifier (e.g., try 95:5, 80:20 n-hexane/ethanol).
-
If separation is still poor, switch the alcohol modifier (e.g., to isopropanol).
-
-
Alternative Screening (Polar Organic Mode):
-
Final Method: Once baseline separation is achieved, the method can be used for analytical quantification or scaled up for preparative separation to isolate the individual enantiomers.
Visualizations
Caption: General workflow for the separation of pyrazole isomers.
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 7. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of Pyrazole Synthesis Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and other impurities from pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude pyrazole synthesis product?
The most common impurities include unreacted 1,3-dicarbonyl compounds and hydrazines (or their salts), which are the typical starting materials for the widely used Knorr pyrazole synthesis.[1] Other potential impurities are regioisomers, which can form when using unsymmetrical 1,3-dicarbonyl compounds, and pyrazoline intermediates resulting from incomplete aromatization.[1] Side reactions involving the hydrazine starting material can also lead to colored byproducts.[1]
Q2: How can I quickly assess the purity of my crude pyrazole product?
Thin-Layer Chromatography (TLC) is a rapid and effective method to get a preliminary assessment of the purity of your product. By spotting your crude reaction mixture alongside the starting materials on a TLC plate, you can visualize the presence of unreacted reagents and the formation of new products. Multiple spots may indicate the presence of impurities or regioisomers.[1]
Q3: My crude pyrazole is a dark oil or a discolored solid. How can I remove the color?
Colored impurities often arise from side reactions of the hydrazine starting material.[1] Several methods can be employed to decolorize your product:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your crude product can effectively adsorb colored impurities. The charcoal is then removed by filtration through celite.[2]
-
Recrystallization: This is often a very effective method for removing small amounts of colored impurities, which tend to remain in the mother liquor.[1][2]
-
Acid-Base Extraction: As pyrazoles are weakly basic, they can be protonated and extracted into an aqueous acidic phase, leaving non-basic colored impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer.[1]
Q4: I am seeing two sets of peaks for my product in the NMR spectrum. What could be the reason?
The presence of duplicate peaks in the NMR spectrum often indicates the formation of regioisomers.[1] This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines where the two nitrogen atoms are not equivalent.
Q5: How do I choose the best purification method for my pyrazole derivative?
The choice of purification method depends on the nature of the impurities and the physical properties of your pyrazole.
-
Recrystallization is ideal for crystalline solids to remove minor impurities.
-
Acid-Base Extraction is particularly useful for removing non-basic or acidic impurities from the basic pyrazole product.
-
Column Chromatography is a versatile technique for separating compounds with different polarities, including regioisomers and unreacted starting materials.[1]
Below is a decision-making workflow to help you select an appropriate purification strategy.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of your pyrazole product.
Issue 1: Presence of Unreacted Starting Materials
-
Symptom: TLC and/or NMR analysis of the crude product shows the presence of the 1,3-dicarbonyl compound and/or hydrazine.
-
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of reactants.
-
-
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature and monitor the reaction progress by TLC. Ensure the correct stoichiometry is used; sometimes a slight excess of one reagent can drive the reaction to completion.[1]
-
Purification:
-
Unreacted 1,3-dicarbonyl compound: Can often be removed by column chromatography.[1]
-
Unreacted Hydrazine: Can be removed by an acidic wash during the work-up. Hydrazine will form a water-soluble salt and be extracted into the aqueous layer.[1] For volatile hydrazines, azeotropic distillation with a solvent like xylene can be effective.[3] Another simple method is to precipitate the pyrazole product by adding water to the reaction mixture; the hydrazine hydrate will remain in the aqueous phase.[4]
-
-
Issue 2: Formation of Regioisomers
-
Symptom: NMR spectra show duplicate sets of peaks for the desired product. Multiple spots with similar Rf values are observed on TLC.
-
Possible Cause: Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine where the two nitrogen atoms are not equivalent.[1]
-
Solutions:
-
Chromatographic Separation: Column chromatography is the most common and effective method to separate regioisomers. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.[1]
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be used. This may require multiple recrystallization steps to enrich one isomer.[2]
-
Issue 3: Low Yield After Purification
-
Symptom: The final yield of the purified pyrazole is significantly lower than expected.
-
Possible Causes:
-
Loss of product during recrystallization due to high solubility in the cold solvent.
-
Adsorption of the product onto the stationary phase during column chromatography.
-
Incomplete extraction during acid-base work-up.
-
-
Solutions:
-
Recrystallization: Use the minimum amount of hot solvent to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.[2]
-
Column Chromatography: If your pyrazole is basic and prone to streaking on silica gel, consider deactivating the silica gel with triethylamine (0.1-1% in the eluent).[5]
-
Acid-Base Extraction: Ensure complete precipitation of the pyrazole from the aqueous layer by adjusting the pH carefully and cooling the solution. Perform multiple extractions with an organic solvent to ensure complete recovery of the product.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes the effectiveness of different purification methods for a model pyrazole synthesis, providing a comparison of final purity and yield.
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Key Impurities Removed |
| Direct Recrystallization | 85% | 70% | Minor colored impurities |
| Column Chromatography | >98% | 55% | Regioisomer, unreacted starting material |
| Acid-Base Extraction followed by Recrystallization | 95% | 65% | Hydrazine-related impurities, colored byproducts[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
This method is suitable for purifying solid pyrazole compounds.
-
Solvent Selection: Choose a solvent in which the pyrazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[2]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the pyrazole completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating basic pyrazoles from non-basic or acidic impurities.[1]
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, allowing the layers to separate. The protonated pyrazole will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer containing the pyrazolium salt into a clean flask.
-
Repeat Extraction: Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.
-
Basification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The neutral pyrazole should precipitate out.
-
Isolation: Collect the precipitated pyrazole by vacuum filtration, or extract it back into an organic solvent. If extracting, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 3: Purification by Column Chromatography
This protocol provides a general procedure for purifying pyrazoles using silica gel column chromatography.[6][7]
-
TLC Analysis: Develop a suitable solvent system using TLC that provides good separation of your pyrazole from impurities (a typical Rf value for the product is around 0.3). Common eluent systems are mixtures of hexane or heptane with ethyl acetate.[6]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system and pack it into a column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with your chosen solvent system. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure pyrazole.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
References
Validation & Comparative
Characterization data for novel 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for a series of recently synthesized 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives. The pyrazole scaffold is a key pharmacophore in many biologically active compounds, and the inclusion of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. This document summarizes their spectral and physical data, details the experimental protocols for their synthesis and characterization, and visualizes a general synthetic workflow.
Characterization Data Comparison
The following table summarizes the key characterization data for a selection of novel this compound derivatives, providing a clear comparison of their physical and spectral properties.
| Compound ID | Derivative | Molecular Formula | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |
| 1a | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | C₁₈H₁₁F₃N₂O | 154-156 | 2.29 (s, 3H), 7.26 (d, 1H), 7.35-7.59 (m, 3H), 7.91-7.98 (m, 4H) | 12.2, 120.6, 122.6, 122.8 (q, ¹JCF = 285 Hz), 124.1, 124.6, 125.1, 128.8 (q, ²JCF = 32 Hz), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0 | 328 (M⁺)[1] |
| 4b | 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₁ClN₄ | 190-192 | 7.62 (t, 5H), 7.40–7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | Not Available |
| 4c | 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₁N₅O₂ | 128-130 | 8.44 (s, 1H), 8.11 (d, 1H), 7.98 (d, 1H), 7.70 (s, 2H), 7.53 (t, 1H), 7.32 (t, 2H), 7.15 (d, 2H), 6.94 (t, 1H) | 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 | Not Available |
| 4e | 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₇H₁₄N₄O | 107-109 | 8.27–7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, 2H), 6.91 (d, 2H), 6.86 (s, 1H), 3.84 (s, 3H) | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 | Not Available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the compared derivatives are crucial for reproducibility and further development.
General Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives (4b, 4c, 4e)
These compounds were synthesized via a multi-component reaction. A mixture of the corresponding aromatic aldehyde, malononitrile, and phenylhydrazine in ethanol was stirred at room temperature in the presence of a catalyst. After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the precipitate was filtered, washed with ethanol, and dried to yield the final product. The products were identified using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[2]
Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (1a)
This derivative was synthesized through the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine. The reaction mixture was refluxed, and the resulting product was purified by chromatography to yield the final compound.[1] The structure was confirmed by FT-IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[1]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆.[3][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
Mass Spectrometry (MS) : Mass spectra were obtained to confirm the molecular weight of the synthesized compounds.[1]
-
Melting Point Determination : Melting points were determined using an open capillary method and are uncorrected.[4]
-
Thin Layer Chromatography (TLC) : TLC was performed on pre-coated silica gel plates to monitor the progress of the reactions.[4]
Visualizing the Synthetic Pathway
A general workflow for the synthesis of pyrazole derivatives is depicted below. This diagram illustrates the key reaction types involved in the formation of the pyrazole core structure.
Caption: Synthetic routes to pyrazole derivatives.
This guide offers a snapshot of the characterization of novel this compound derivatives, providing a foundation for further research and development in this promising area of medicinal chemistry. The diverse biological activities reported for pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, underscore the importance of continued exploration of this chemical space.[5][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. jchr.org [jchr.org]
Comparative study of trifluoromethyl pyrazoles as antibacterial agents
A Comparative Study of Trifluoromethyl Pyrazoles as Antibacterial Agents
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Pyrazole derivatives, a class of heterocyclic compounds, have shown a wide range of pharmacological activities, including antibacterial properties. The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold has been a strategic approach to enhance their therapeutic potential. The CF3 group is known to improve the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide provides a comparative analysis of various trifluoromethyl pyrazole derivatives that have been investigated as antibacterial agents, with a focus on their efficacy, cytotoxicity, and mechanism of action.
Comparative Antibacterial Activity
Numerous studies have demonstrated the potent antibacterial activity of trifluoromethyl pyrazoles, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) species. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial efficacy of a compound. The following tables summarize the MIC values of representative trifluoromethyl pyrazole derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Gram-Positive Bacteria[1]
| Compound | S. aureus ATCC 25923 (MSSA) | S. aureus ATCC 33591 (MRSA) | S. aureus ATCC 700699 (MRSA) | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | E. faecium (Vancomycin-Resistant) |
| Compound 6 | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL | 6.25 µg/mL | 3.12 µg/mL | 1.56 µg/mL |
| Compound 10 | 6.25 µg/mL | 3.12 µg/mL | 6.25 µg/mL | 6.25 µg/mL | 6.25 µg/mL | 3.12 µg/mL |
| Compound 11 | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL |
| Compound 12 | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL | 3.12 µg/mL |
| Compound 13 | 6.25 µg/mL | 3.12 µg/mL | 6.25 µg/mL | 6.25 µg/mL | 6.25 µg/mL | 6.25 µg/mL |
| Compound 18 | 1.56 µg/mL | 1.56 µg/mL | 1.56 µg/mL | 3.12 µg/mL | 1.56 µg/mL | 1.56 µg/mL |
| Compound 23 | 1.56 µg/mL | 1.56 µg/mL | 1.56 µg/mL | 3.12 µg/mL | 1.56 µg/mL | 1.56 µg/mL |
| Compound 25 | 0.78 µg/mL | 0.78 µg/mL | 0.78 µg/mL | 1.56 µg/mL | 1.56 µg/mL | 0.78 µg/mL |
| Vancomycin | 0.78 µg/mL | 0.78 µg/mL | 0.78 µg/mL | 1.56 µg/mL | 1.56 µg/mL | >100 µg/mL |
Note: The specific structures of the numbered compounds can be found in the cited reference.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives against Gram-Positive Bacteria[2]
| Compound | S. aureus ATCC 25923 (MSSA) | S. aureus ATCC 33591 (MRSA) | S. aureus ATCC 700699 (MRSA) | E. faecalis ATCC 29212 | E. faecium (Vancomycin-Resistant) |
| Compound 1 | 2 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL | 2 µg/mL |
| Compound 2 | 1 µg/mL | 1 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL |
| Compound 3 | 1 µg/mL | 1 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL |
| Compound 11 | 0.5 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.25 µg/mL |
| Compound 28 | 0.5 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL |
| Compound 29 | 0.5 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL |
| Vancomycin | 1 µg/mL | 1 µg/mL | 1 µg/mL | 2 µg/mL | >128 µg/mL |
Note: The specific structures of the numbered compounds can be found in the cited reference.[2]
Structure-Activity Relationship (SAR)
The antibacterial potency of trifluoromethyl pyrazoles is significantly influenced by the nature and position of substituents on the pyrazole and adjacent phenyl rings. Key SAR observations include:
-
Lipophilicity: Increased lipophilicity, often achieved by introducing halogen substituents, generally leads to enhanced antibacterial activity.[1]
-
Protic Substituents: The presence of protic groups, such as carboxylic acids, on the aniline moiety can eliminate antimicrobial activity.[1]
-
Trifluoromethyl Group: The trifluoromethyl group on the phenyl ring is crucial for potent activity.[2][3] Bis(trifluoromethyl)phenyl substitution has been shown to yield compounds with very low MIC values.[2]
-
Substituents on the Aniline Moiety: The choice of substituents on the aniline portion of the molecule is critical for potency.[3] For instance, bromo and trifluoromethyl substitutions have resulted in some of the most potent compounds.[1]
Mechanism of Action
The precise mechanism of action for many trifluoromethyl pyrazoles is still under investigation; however, several studies have shed light on their potential cellular targets.
Macromolecular Synthesis Inhibition: Investigations into the mode of action of some N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown a broad range of inhibitory effects on macromolecular synthesis, suggesting multiple or global targets within the bacterial cell.[1][4][5]
DNA Gyrase Inhibition: Some pyrazole derivatives have been predicted through molecular docking studies to act as DNA gyrase inhibitors, which would interfere with bacterial DNA replication.[6]
Bacterial Cell Wall Disruption: Certain pyrazole-derived hydrazones have been found to disrupt the bacterial cell wall.[6]
Caption: Potential mechanisms of action for trifluoromethyl pyrazole antibacterial agents.
Biofilm Eradication
Bacterial biofilms are a major challenge in treating chronic infections due to their inherent resistance to antibiotics. Several trifluoromethyl pyrazole derivatives have demonstrated significant activity in both preventing biofilm formation and eradicating pre-formed biofilms. For example, certain compounds were found to be more effective than vancomycin in eradicating biofilms of MRSA and Enterococcus faecalis.[1][4]
Cytotoxicity
A crucial aspect of drug development is ensuring that the compounds are selective for bacterial cells with minimal toxicity to human cells. The cytotoxicity of potent trifluoromethyl pyrazole compounds has been evaluated against human embryonic kidney (HEK293) cells. Many of the promising antibacterial compounds have shown low toxicity, with selectivity indices greater than 20, indicating a favorable safety profile.[1][4]
Table 3: Cytotoxicity of Selected Trifluoromethyl Pyrazole Derivatives[7]
| Compound | CC50 against HEK293 cells (µg/mL) |
| Compound 6 | >50 |
| Compound 23 | >50 |
| Compound 25 | >50 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against a mammalian cell line (e.g., HEK293) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Biofilm Eradication Assay
The ability of the compounds to eradicate pre-formed biofilms is evaluated as follows:
-
Biofilm Formation: Bacteria are allowed to form biofilms in a 96-well plate for a specified period (e.g., 24 hours).
-
Planktonic Cell Removal: Non-adherent (planktonic) cells are removed by washing.
-
Compound Treatment: The established biofilms are treated with different concentrations of the test compounds and incubated.
-
Viability Assessment: The viability of the remaining biofilm-associated bacteria is determined by methods such as colony-forming unit (CFU) counting or a viability stain (e.g., resazurin).
Conclusion
Trifluoromethyl pyrazoles represent a promising class of antibacterial agents with potent activity against clinically relevant Gram-positive pathogens, including drug-resistant strains. The structure-activity relationship studies have provided valuable insights for the rational design of more effective derivatives. Their multifaceted mechanism of action, coupled with low cytotoxicity and antibiofilm activity, makes them attractive candidates for further preclinical and clinical development. Future research should focus on elucidating their precise molecular targets and evaluating their in vivo efficacy in animal models of infection.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and Fipronil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the well-established phenylpyrazole insecticide, fipronil, and the structurally related compound, 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. While extensive data is available for fipronil, this guide also highlights the current knowledge gap regarding the specific biological profile of this compound, a compound of interest due to its structural similarities to a class of potent bioactive molecules.
Executive Summary
Fipronil is a broad-spectrum insecticide with a well-characterized mechanism of action targeting the central nervous system of insects.[1][2][3][4][5] It exhibits high insecticidal efficacy against a wide range of pests.[1] However, concerns exist regarding its off-target toxicity to non-target organisms and its environmental persistence.[6][7][8][9][10] In contrast, there is a significant lack of publicly available data on the biological activity of this compound. While its chemical structure, featuring a pyrazole ring with trifluoromethyl and carbonitrile substitutions, suggests potential for biological activity, specific quantitative data on its insecticidal potency, mechanism of action, and toxicity are not available in the reviewed literature. This guide presents a comprehensive overview of fipronil's biological profile, supported by experimental data, and discusses the potential activities of this compound based on the properties of related chemical structures.
Data Presentation: Fipronil Quantitative Biological Activity
The following tables summarize key quantitative data on the biological activity of fipronil.
Table 1: Insecticidal Activity of Fipronil against Various Pest Species
| Target Pest | Assay Type | Metric | Value | Reference |
| Red Pumpkin Beetle (Aulacophora foveicollis) | Filter Paper Disc Bioassay | LC50 (24 hr) | 6.822 ppm | |
| Red Pumpkin Beetle (Aulacophora foveicollis) | Filter Paper Disc Bioassay | LC50 (48 hr) | 4.608 ppm | |
| Housefly (Musca domestica) | Not Specified | LD50 | 0.13 mg/kg | |
| Termites | Soil Treatment | - | Effective Control | [1] |
| Corn Rootworms | Soil Treatment | - | Effective Control | [1] |
| Diamond-back Moths | Foliar Application | - | High Control Effect | [1] |
| Rice Thrips | Foliar Application | - | High Control Effect | [1] |
| Cockroaches | Bait | - | Effective Control | [1] |
| Ants | Bait | - | Effective Control | [1] |
Table 2: Fipronil Activity at the GABA Receptor
| Organism/Receptor | Metric | Value | Reference |
| Cockroach GABA Receptor | IC50 | 30 nM | |
| Rat GABAA Receptor | IC50 | 1600 nM | |
| Rat α1β2γ2L GABAA Receptor | IC50 | 1.1 ± 0.2 µM |
Table 3: Acute Toxicity of Fipronil to Non-Target Organisms
| Organism | Metric | Value | Reference |
| Rat (oral) | LD50 | 97 mg/kg | [7][11][12] |
| Mouse (oral) | LD50 | 95 mg/kg | [11] |
| Rabbit (dermal) | LD50 | 354 mg/kg | [7][11] |
| Bobwhite Quail (oral) | LD50 | 11.3 mg/kg | [7][8] |
| Mallard Duck (oral) | LD50 | >2150 mg/kg | [8] |
| Bluegill Sunfish (96 hr) | LC50 | 0.083 ppm | [12] |
| Rainbow Trout (96 hr) | LC50 | 0.246 ppm | [12] |
| Honey Bee | LD50 | 0.004 µ g/bee | [8] |
Mechanism of Action
Fipronil: Fipronil's primary mode of action is the disruption of the insect central nervous system. It acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA receptor).[2] By blocking this channel, fipronil inhibits the influx of chloride ions into neurons, leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.[2][5] Fipronil exhibits selective toxicity towards insects over mammals due to its higher binding affinity for insect GABA receptors.
This compound: The mechanism of action for this compound has not been experimentally determined. However, the presence of the pyrazole scaffold, a common feature in many pesticides and pharmaceuticals, suggests that it could potentially target the nervous system or other vital physiological processes. The trifluoromethyl and cyano groups are known to influence the electronic properties and binding affinities of molecules to biological targets.
Off-Target Effects and Environmental Fate
Fipronil: Fipronil and its metabolites can be persistent in the environment, with a soil half-life that can range from months to over a year.[6][7][10] It has low mobility in soil and is not expected to leach into groundwater.[7] However, it is highly toxic to some non-target organisms, including bees, fish, and certain bird species.[7][8] The photodegradation product of fipronil, fipronil-desulfinyl, is often more toxic than the parent compound.[7][8]
This compound: Due to the absence of experimental data, the off-target effects and environmental fate of this compound are unknown.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.
Insecticidal Bioassay: Topical Application
Objective: To determine the contact toxicity of a compound to a target insect species.
Methodology:
-
Test Insects: Use a uniform population of insects (e.g., third-instar larvae or adult insects of a specific age).
-
Dosing Solutions: Prepare serial dilutions of the test compound in a suitable volatile solvent (e.g., acetone).
-
Application: Anesthetize the insects (e.g., with CO2 or by chilling). Using a microapplicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect.
-
Control Groups: Include a solvent-only control group and a negative control group (no treatment).
-
Observation: Place the treated insects in individual containers with access to food and water and maintain them under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: Calculate the lethal dose required to kill 50% of the test population (LD50) using probit analysis.
GABA Receptor Binding Assay
Objective: To determine the binding affinity of a compound to GABA receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in GABA receptors (e.g., insect heads or mammalian brain tissue) in a suitable buffer.
-
Perform a series of centrifugation steps to isolate the cell membrane fraction containing the receptors.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that specifically binds to the GABA receptor (e.g., [³H]muscimol or [³H]EBOB), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competing ligand).
-
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Visualizations
Caption: Mechanism of action of fipronil on the insect GABA receptor.
Caption: General workflow for an insecticidal topical application bioassay.
Conclusion
Fipronil is a potent and widely used insecticide with a well-documented biological profile. Its high efficacy is coupled with known risks to non-target organisms, necessitating careful risk assessment and management. The biological activity of this compound remains largely uncharacterized in the public domain. Based on its chemical structure, it holds potential as a bioactive molecule, but comprehensive experimental data are required to ascertain its insecticidal efficacy, mechanism of action, and toxicological profile. Further research on this and similar pyrazole derivatives is warranted to explore their potential as novel active ingredients for various applications, including crop protection and animal health, and to understand their comparative safety profiles. The experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. Insecticidal Spectrum Is Wide Fipronil 20% Sc Long-Lasting Effect - Fipronil and Pesticide [hbhontai.en.made-in-china.com]
- 2. Fipronil - Wikipedia [en.wikipedia.org]
- 3. pomais.com [pomais.com]
- 4. Fipronil: A Broad-Spectrum Insecticide for Pest Control [global-agriculture.com]
- 5. diypestcontrol.com [diypestcontrol.com]
- 6. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fipronil Technical Fact Sheet [npic.orst.edu]
- 8. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental fate and toxicology of fipronil [jstage.jst.go.jp]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to Alternative Precursors for Trifluoromethyl Pyrazole Synthesis
The incorporation of a trifluoromethyl (CF3) group into pyrazole rings is a cornerstone of modern medicinal and agrochemical research, lending enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules. While classical synthetic routes are well-established, a range of alternative precursors have emerged, offering advantages in terms of safety, efficiency, and substrate scope. This guide provides a comparative overview of these precursors, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
Performance Comparison of Synthetic Precursors
The choice of precursor significantly impacts the yield, reaction conditions, and safety profile of trifluoromethyl pyrazole synthesis. The following table summarizes key quantitative data for various prominent methods.
| Precursor/Method | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Limitations |
| Classical Condensation | Trifluoromethyl-β-diketones, Hydrazine derivatives | 70-95%[1] | Room temperature to moderate heating[1] | Straightforward, well-established[1] | Potential for regioisomer mixtures, precursor availability |
| [3+2] Cycloaddition (BTP) | 2-Bromo-3,3,3-trifluoropropene (BTP), Aldehydes, Tosyl hydrazide | Good to excellent[2] | Mild conditions, DBU as base[2] | Environmentally friendly, inexpensive, and scalable precursor (BTP)[2] | Requires specific base (DBU) for high efficiency[2] |
| [3+2] Cycloaddition (Nitrile Imines) | Trifluoroacetonitrile imines (in situ generated), Enones | High | Not specified | High regio- and diastereoselectivity[3] | Requires in situ generation of the nitrile imine |
| Trifluoromethylation/Cyclization | α,β-Alkynic hydrazones, Hypervalent iodine reagent | Good to excellent | Mild, transition-metal-free[4] | Avoids the use of transition metals[4] | Pre-formation of the alkynic hydrazone is necessary |
| In situ Trifluoromethylhydrazine | Di-Boc trifluoromethylhydrazine, 1,3-Dicarbonyl compounds, TsOH·H₂O | 35-47%[5] | 20–40 °C[5] | Avoids handling of potentially unstable trifluoromethylhydrazine[5] | Moderate yields, requires a protecting group strategy |
| Silver-Catalyzed Cyclization | N′-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate, Ag₂CO₃ | Up to >99%[1] | 60 °C[1] | Excellent yields, high functional group tolerance | Requires a silver catalyst and specific ligands for optimal performance[1] |
| Vilsmeier-Haack Reaction | Hydrazones, Vilsmeier-Haack reagent (POCl₃/DMF) | 66-85%[6] | Not specified | Direct formation of pyrazole-4-carbaldehydes[6] | Use of phosphorus oxychloride |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Three-Component Synthesis using 2-Bromo-3,3,3-trifluoropropene (BTP)[2]
This method describes a regioselective synthesis of 3-(trifluoromethyl)pyrazoles.
Materials:
-
Aldehyde (1.0 mmol)
-
Tosyl hydrazide (1.1 mmol)
-
2-Bromo-3,3,3-trifluoropropene (BTP) (1.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Toluene (5.0 mL)
Procedure:
-
To a solution of the aldehyde and tosyl hydrazide in toluene, add DBU.
-
Stir the mixture at room temperature for a specified time to form the diazo intermediate.
-
Add BTP to the reaction mixture.
-
Continue stirring under mild conditions until the reaction is complete (monitored by TLC or LCMS).
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
In situ Generation of Trifluoromethylhydrazine[5]
This protocol allows for the synthesis of N-trifluoromethyl pyrazoles without isolating the transient trifluoromethylhydrazine.
Materials:
-
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (di-Boc trifluoromethylhydrazine) (1.0 equiv)
-
1,3-Dicarbonyl substrate (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve di-Boc trifluoromethylhydrazine and the 1,3-dicarbonyl substrate in DCM.
-
Add TsOH·H₂O to the solution.
-
Stir the mixture at 20–40 °C for 12 hours.
-
Monitor the reaction progress by LCMS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Dilute with water and extract the product with DCM.
-
Combine the organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Silver-Catalyzed Synthesis of 5-Aryl-3-trifluoromethyl Pyrazoles[1]
This procedure highlights a silver-catalyzed reaction yielding highly functionalized trifluoromethylated pyrazoles.
Materials:
-
N′-benzylidene tolylsulfonohydrazide (1.0 equiv)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv)
-
Silver carbonate (Ag₂CO₃) (catalyst)
-
Neocuproine (ligand)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel, combine the N′-benzylidene tolylsulfonohydrazide, ethyl 4,4,4-trifluoro-3-oxobutanoate, silver carbonate, neocuproine, and potassium carbonate in toluene.
-
Heat the reaction mixture to 60 °C.
-
Stir for the required duration until the starting materials are consumed (monitored by TLC).
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Synthetic Pathways Overview
The following diagram illustrates the relationships between the different precursor strategies for the synthesis of trifluoromethyl pyrazoles.
Caption: Synthetic routes to trifluoromethyl pyrazoles from various precursors.
This guide provides a snapshot of the evolving landscape of trifluoromethyl pyrazole synthesis. Researchers are encouraged to consider the specific requirements of their target molecules, including desired substitution patterns, scalability, and cost, when selecting a synthetic route. The development of novel, milder, and more efficient methods continues to be an active area of research, promising even greater versatility in the future.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Methods for Pyrazole-4-Carbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole-4-carbonitrile derivatives, a key scaffold in many pharmaceutical compounds, has been the subject of extensive research. Various catalytic methods have been developed to improve efficiency, yield, and environmental friendliness. This guide provides an objective comparison of several prominent catalytic methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their specific needs.
Data Summary of Catalytic Methods
The following table summarizes the key performance indicators of different catalytic systems for the synthesis of pyrazole-4-carbonitrile derivatives, primarily through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages |
| NaCl [1][2] | Water | Room Temperature | 15-25 min | 88-95 | Environmentally benign, readily available, cost-effective, simple work-up. |
| SnO–CeO2 Nanocomposite [3] | Water | Not specified | Shorter than conventional | 81-96 | Sustainable, recyclable catalyst, high yields in a green solvent. |
| LDH@PTRMS@DCMBA@CuI [4][5][6] | H2O/EtOH (1:1) | 55 | 15-27 min | 85-93 | High activity and selectivity, mild conditions, recyclable catalyst. |
| Pd(II) Thiazole Complex (MATYPd) [7][8][9][10][11] | Water | 80 (Ultrasonic) | 20 min | up to 97 | High efficiency, short reaction time, catalyst reusability. |
| Fe3O4@SP@TA Nanocomposite [12][13][14][15][16] | Solvent-free (Mechanochemical) | Not specified | Short | High | Green chemistry approach, easy magnetic separation and reuse of the catalyst. |
| Ag/ZnO Nanoparticles [17][18] | Not specified | Not specified | Not specified | Not specified | Recyclable catalyst, consistent with green chemistry principles. |
Experimental Protocols
Detailed methodologies for the synthesis of pyrazole-4-carbonitrile derivatives using the highlighted catalytic systems are provided below.
Sodium Chloride (NaCl) Catalyzed Synthesis[1][2]
This method offers a simple and environmentally friendly approach using a common salt as a catalyst.
Procedure:
-
In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) is prepared in water (10 mL).
-
Sodium chloride (10 mol%) is added to the mixture.
-
The reaction mixture is stirred at room temperature for the time specified in the data table (typically 15-25 minutes).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from ethanol.
LDH@PTRMS@DCMBA@CuI Nanocatalyst Synthesis[4][5][6]
This protocol utilizes a sophisticated nano-catalyst for high efficiency under mild conditions.
Procedure:
-
In a test tube, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Add the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) to the mixture.
-
Add a 1:1 mixture of H2O/EtOH (1 mL) as the solvent.
-
The mixture is stirred at 55 °C for the appropriate time (15-27 minutes).
-
Reaction progress is monitored by TLC.
-
After completion, the catalyst is separated by filtration.
-
The product is isolated from the filtrate, typically by evaporation of the solvent followed by recrystallization. The catalyst can be washed, dried, and reused.
Pd(II) Thiazole Complex (MATYPd) Catalyzed Synthesis with Ultrasonic Irradiation[7][8][9][10][11]
This method employs a palladium complex as a catalyst under ultrasonic irradiation for rapid synthesis.
Procedure:
-
In a round-bottom flask, suspend the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the MATYPd catalyst in water (30 mL).
-
The mixture is subjected to ultrasonic irradiation at a frequency of 20 kHz and a power of 40 W at 80 °C for approximately 20 minutes.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product and catalyst are collected by filtration. The product can be purified by recrystallization.
Fe3O4@SP@TA Nanocomposite Catalyzed Mechanochemical Synthesis[12][13][14][15][16]
This solvent-free method utilizes mechanical force to drive the reaction, aligning with green chemistry principles.
Procedure:
-
Place the pyrazolecarbaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe3O4@SP@TA nanocomposite catalyst (0.1 g) in a 50 mL screw-top vessel equipped with a stainless steel ball.
-
The vessel is shaken in a mechanical shaker for the required time.
-
The reaction progress is monitored by taking small aliquots and analyzing them by TLC.
-
Upon completion, the solid mixture is worked up. The catalyst can be easily separated using an external magnet.
-
The product is then purified, typically by recrystallization.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and experimental workflows for the synthesis of pyrazole-4-carbonitrile.
Caption: General reaction pathway for the three-component synthesis.
Caption: Workflow for NaCl catalyzed pyrazole-4-carbonitrile synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1 H-pyrazole-5-carbonitriles utilizing novel modified LDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies | Semantic Scholar [semanticscholar.org]
- 9. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of 3-(Trifluoromethyl)-1H-pyrazole Analogues in Cancer Research
A detailed guide for researchers and drug development professionals on the structure-activity relationships (SAR) of novel pyrazole-based compounds, with a focus on their potential as anticancer agents.
The 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile scaffold is a key pharmacophore in the development of novel therapeutic agents due to its versatile biological activities. This guide provides a comparative analysis of analogues based on this core structure, presenting key quantitative data on their anticancer activities, detailed experimental protocols for their evaluation, and an overview of the relevant signaling pathways. The pyrazole nucleus is a prominent feature in many FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2]
Structure-Activity Relationship (SAR) and Performance Data
Recent research has focused on the synthesis and evaluation of various derivatives of the pyrazole scaffold, revealing critical insights into their structure-activity relationships. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines.
A study by Ragab et al. explored a series of pyrazole derivatives, evaluating their in vitro anticancer activity. The results, summarized in the table below, indicate that certain substitutions on the pyrazole ring significantly enhance cytotoxic effects. For instance, compounds with a p-chlorophenyl substituent on the pyrazole ring demonstrated notable potency against various cancer cell lines.
| Compound ID | Modification | Cell Line | IC50 (µM) |
| Reference: Ragab et al. | |||
| 5a | 1-(4-chlorophenyl)-3-(p-tolyl) | A549 (Lung) | 7.32 |
| MCF-7 (Breast) | 8.14 | ||
| HCT-116 (Colon) | 6.55 | ||
| 5b | 1,3-bis(4-chlorophenyl) | A549 (Lung) | 5.28 |
| MCF-7 (Breast) | 6.41 | ||
| HCT-116 (Colon) | 4.79 | ||
| 5c | 1-(4-chlorophenyl)-3-(4-methoxyphenyl) | A549 (Lung) | > 50 |
| MCF-7 (Breast) | > 50 | ||
| HCT-116 (Colon) | > 50 | ||
| Reference: Aly et al. | |||
| 7f | N-phenyl-2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acetamide | HepG-2 (Liver) | 0.04 |
| HCT-116 (Colon) | 0.07 | ||
| 11c | 4-(4-bromophenyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole | HepG-2 (Liver) | 0.08 |
| HCT-116 (Colon) | 0.09 |
Note: The data presented is a selection from the cited literature and is intended to be representative of the SAR trends for this class of compounds. For a comprehensive understanding, please refer to the original publications.
Experimental Protocols
The evaluation of the anticancer activity of these pyrazole analogues typically involves standardized in vitro assays. The following is a detailed protocol for the widely used MTT assay.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive medium with DMSO at the same concentration as the treated wells. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Below are diagrams illustrating a typical experimental workflow for screening anticancer compounds and a simplified representation of a kinase signaling pathway often targeted by such inhibitors.
References
Unveiling the Potency of Pyrazole Derivatives as COX-2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various pyrazole derivatives as Cyclooxygenase-2 (COX-2) inhibitors. Supported by experimental data and detailed protocols, this document aims to facilitate the selection and development of next-generation anti-inflammatory agents.
The selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy. Pyrazole derivatives have emerged as a promising class of compounds, with several exhibiting high potency and selectivity for the COX-2 enzyme over its constitutively expressed isoform, COX-1. This guide summarizes the inhibitory activities of a range of pyrazole derivatives, benchmarked against the well-established COX-2 inhibitor, Celecoxib.
Comparative Efficacy of Pyrazole Derivatives
The following table summarizes the in vitro COX-2 inhibitory activity (IC50) of selected pyrazole derivatives from various studies. IC50 represents the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity. A lower IC50 value indicates higher potency.
| Compound ID | Structure/Description | COX-2 IC50 (µM) | Reference Compound | COX-2 IC50 (µM) |
| Celecoxib | Marketed Drug | 0.04[1][2] | - | - |
| Compound 11 | Novel pyrazole derivative | 0.043[3] | Doxorubicin, 5-FU | - |
| Compound 12 | Novel pyrazole derivative | 0.049[3] | Doxorubicin, 5-FU | - |
| Compound 15 | Novel pyrazole derivative | 0.048[3] | Doxorubicin, 5-FU | - |
| Trimethoxy derivative 5f | Pyrazole-pyridazine hybrid | 1.50[2] | Celecoxib | 2.16[2] |
| Trimethoxy derivative 6f | Pyrazole-pyridazine hybrid | 1.15[2] | Celecoxib | 2.16[2] |
| Bromo derivative 6e | Pyrazole-pyridazine hybrid | 2.51[2] | Celecoxib | 2.16[2] |
Mechanism of Action: Interrupting the Inflammatory Cascade
Pyrazole derivatives selectively bind to and inhibit the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, pyrazole derivatives effectively reduce the production of pro-inflammatory prostaglandins.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This section details a representative protocol for determining the in vitro COX-2 inhibitory activity of pyrazole derivatives. This protocol is a synthesis of methods described in various research articles and commercial assay kits.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives
-
Reference inhibitor (e.g., Celecoxib)
-
DMSO (for dissolving compounds)
-
96-well microplate (white, opaque for fluorescence; clear for colorimetric)
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the COX Assay Buffer, Heme, and Arachidonic Acid according to the manufacturer's instructions or established laboratory protocols.
-
Dissolve the test pyrazole derivatives and the reference inhibitor in DMSO to create stock solutions. Further dilute these stock solutions with the COX Assay Buffer to the desired test concentrations.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well microplate, add the following to each well:
-
COX Assay Buffer
-
Heme solution
-
Human recombinant COX-2 enzyme solution
-
Diluted test pyrazole derivative or reference inhibitor. For control wells (100% enzyme activity), add an equivalent volume of the assay buffer containing DMSO.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add the arachidonic acid solution to each well to start the enzymatic reaction.
-
-
Detection of COX-2 Activity:
-
The method of detection will depend on the specific assay kit being used. Common methods include:
-
Fluorometric Detection: A probe that fluoresces upon reacting with prostaglandin G2 (an intermediate product) is included in the reaction mixture. The fluorescence intensity is measured over time using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
Colorimetric Detection: The peroxidase activity of COX-2 is measured by monitoring the color change of a substrate at a specific wavelength.
-
ELISA: The amount of a specific prostaglandin (e.g., PGE2) produced is quantified using an enzyme-linked immunosorbent assay.
-
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of pyrazole-based inhibitors in cancer cell lines
A Comparative Guide to Pyrazole-Based Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three prominent pyrazole-based inhibitors—AZD5363, AT7519, and Danusertib—across various cancer cell lines. The information is intended to assist researchers in selecting appropriate compounds for their studies by presenting key performance data, outlining experimental methodologies, and illustrating the underlying signaling pathways.
Efficacy Overview and Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for AZD5363, AT7519, and Danusertib in a range of cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| AZD5363 | HCT116 (Colon) | 0.95 | [1] |
| Hep-G2 (Liver) | Not specified, but effective | [2] | |
| Huh-7 (Liver) | Not specified, but effective | [2] | |
| Y79 (Retinoblastoma) | 0.9 | [3] | |
| Multiple (41/182 cell lines) | <3 | [4] | |
| AT7519 | HCT116 (Colon) | 0.04-0.94 | [5] |
| HT29 (Colon) | Not specified, but effective | [5] | |
| HL60 (Leukemia) | Not specified, but effective | [6] | |
| MM.1S (Multiple Myeloma) | Not specified, but effective | [7] | |
| Danusertib | AGS (Gastric) | 1.45 | [8] |
| NCI-N87 (Gastric) | 2.77 | [8] | |
| CFPAC-1 (Pancreatic) | ~0.4 | [9] | |
| Multiple (wide range) | 0.04-0.5 | [10] |
Signaling Pathways and Mechanisms of Action
The antitumor activity of these pyrazole-based inhibitors stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and division.
AZD5363 is a potent, orally bioavailable inhibitor of all three isoforms of the serine/threonine kinase AKT (also known as protein kinase B)[4]. By inhibiting AKT, AZD5363 effectively blocks the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. This inhibition leads to decreased phosphorylation of downstream targets such as GSK3β, PRAS40, and S6, ultimately resulting in reduced cell proliferation and survival[2][4][11]. The sensitivity of cancer cells to AZD5363 is often correlated with the presence of mutations in PIK3CA and/or PTEN[4].
AT7519 is a multi-targeted inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK1, 2, 4, 5, and 9[5][7]. By inhibiting these key regulators of the cell cycle, AT7519 induces cell cycle arrest, leading to apoptosis[5][7]. Its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), also leads to the suppression of transcription of anti-apoptotic proteins like Mcl-1[6]. Some studies also suggest that AT7519 can induce apoptosis through the activation of GSK-3β[7].
Danusertib is a pan-Aurora kinase inhibitor, targeting Aurora A, B, and C, and also exhibits activity against ABL kinase[12]. Aurora kinases are crucial for mitotic progression, and their inhibition by Danusertib leads to defects in chromosome segregation and cytokinesis, resulting in G2/M cell cycle arrest and subsequent apoptosis[9][12]. Danusertib has also been shown to induce apoptosis and autophagy through the modulation of the PI3K/Akt/mTOR signaling pathway[8][12].
Experimental Protocols
Detailed methodologies for key assays cited in the efficacy evaluation of these inhibitors are provided below.
Experimental Workflow
The general workflow for assessing the efficacy of pyrazole-based inhibitors in cancer cell lines is outlined in the diagram below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium and incubate overnight.
-
Treat cells with various concentrations of the pyrazole-based inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: Activated caspase-3 cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified. For a colorimetric assay, the substrate is often DEVD-pNA, which releases p-nitroaniline (pNA) upon cleavage.
-
Procedure:
-
Plate and treat cells with the inhibitor as described for the cell viability assay.
-
Harvest the cells and lyse them in a chilled lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Procedure:
-
Culture and treat cells with the inhibitor for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.
-
References
- 1. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. AZD5363 [openinnovation.astrazeneca.com]
- 4. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Danusertib Induces Apoptosis, Cell Cycle Arrest, and Autophagy but Inhibits Epithelial to Mesenchymal Transition Involving PI3K/Akt/mTOR Signaling Pathway in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of pyrazole derivatives, a class of compounds with significant pharmacological interest. Experimental data and detailed protocols underscore the indispensable role of X-ray crystallography in providing definitive structural evidence.
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic potential of these compounds is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. Therefore, accurate and unambiguous structural characterization is a critical step in the drug discovery and development process. While various analytical techniques offer valuable structural insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution map of atomic arrangements.
Comparative Analysis of Analytical Techniques
The confirmation of a pyrazole derivative's structure often involves a combination of spectroscopic and crystallographic methods. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for initial characterization, they can sometimes be insufficient for resolving complex structural ambiguities, such as isomerism or the precise conformation of substituents.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Provides unambiguous and definitive structural determination. Crucial for understanding structure-activity relationships (SAR).[1] | Requires a suitable single crystal, which can be challenging to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry. | Non-destructive. Provides information about the molecule in solution. | Can be complex to interpret for intricate structures. May not distinguish between certain isomers. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Information about the molecular weight and fragmentation pattern. | High sensitivity. Can be coupled with separation techniques. | Does not provide information about the 3D arrangement of atoms. |
| Computational Methods (e.g., DFT) | Theoretical prediction of molecular geometry, electronic properties, and reactivity. | Complements experimental data. Can provide insights into structures that are difficult to crystallize.[2][3] | Theoretical models may not perfectly represent the experimental reality. |
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms within a crystal lattice. This technique is instrumental in confirming the absolute configuration of chiral centers, identifying tautomeric forms, and understanding the subtle intermolecular interactions that govern crystal packing.[2][4]
Comparative Crystallographic Data of Bioactive Pyrazole Derivatives
The following tables summarize key crystallographic parameters for several pyrazole derivatives, illustrating the structural diversity within this class of compounds.
Table 1: Crystallographic Data for Pyrazolone Derivatives [1]
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
Table 2: Crystallographic Data for Pyrazole-Pyrazoline Hybrid Derivatives [5]
| Parameter | Compound 4 | Compound 5a |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 | P2₁/n |
| a (Å) | 9.348(2) | 21.54552(17) |
| b (Å) | 9.793(2) | 7.38135(7) |
| c (Å) | 16.366(4) | 22.77667(19) |
| α (°) | 87.493(6) | 90 |
| β (°) | 87.318(6) | 101.0921(8) |
| γ (°) | 84.676(6) | 90 |
These tables highlight the variations in crystal systems and space groups, which are a direct consequence of the different substituents on the pyrazole core and their influence on the crystal packing.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol outlines the key steps involved in the X-ray crystallographic analysis of a pyrazole derivative.
1. Crystal Growth:
-
A suitable single crystal of the pyrazole derivative is grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires screening.
2. Crystal Mounting and Data Collection:
-
A high-quality single crystal is selected under a microscope and mounted on a goniometer head.[1]
-
The mounted crystal is typically cooled in a stream of cold nitrogen (around 100-120 K) to minimize thermal vibrations.[1]
-
X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[1][6]
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[1]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the phases of the structure factors.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods to improve the agreement between the observed and calculated diffraction data.[6]
4. Data Analysis and Visualization:
-
The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1] This data is crucial for understanding the molecule's conformation and how it packs in the solid state.
Application in Drug Design: Targeting Signaling Pathways
The detailed structural information obtained from X-ray crystallography is invaluable for understanding how pyrazole derivatives interact with their biological targets. For instance, many pyrazole-based inhibitors target key signaling pathways implicated in diseases like cancer.
The diagram above illustrates a simplified representation of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth and survival and a common target for anticancer drugs.[1] X-ray crystallography can be used to determine the co-crystal structure of a pyrazole derivative bound to a key protein in this pathway, such as PI3K. This provides a detailed map of the binding interactions, enabling the rational design of more potent and selective inhibitors.
Conclusion
While a suite of analytical techniques is necessary for the comprehensive characterization of novel pyrazole derivatives, single-crystal X-ray crystallography stands out for its ability to provide unambiguous and high-resolution structural data. The detailed insights into molecular geometry, stereochemistry, and intermolecular interactions are indispensable for confirming the identity of new compounds, understanding structure-activity relationships, and guiding the rational design of new therapeutic agents. For researchers in the field of drug discovery, X-ray crystallography is not just an analytical tool but a foundational component of the molecular design and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Referencing NMR Data of Synthesized Pyrazoles with Literature Values
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized pyrazole derivatives is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process. This guide provides a systematic approach to cross-referencing ¹H and ¹³C NMR data of a synthesized pyrazole with established literature values, ensuring accurate structural elucidation and data integrity.
Comparative Analysis of NMR Data
A direct comparison of experimental NMR data with literature precedents is the cornerstone of structural verification. Below is a comparative table showcasing the hypothetical ¹H and ¹³C NMR data for a synthesized 1,3,5-triphenyl-1H-pyrazole against known literature values.
Table 1: ¹H and ¹³C NMR Data Comparison for 1,3,5-triphenyl-1H-pyrazole
| Synthesized 1,3,5-triphenyl-1H-pyrazole (in CDCl₃) | Literature Values (in CDCl₃)[1] |
| ¹H NMR (δ, ppm) | ¹H NMR (δ, ppm) |
| 7.20-7.45 (m, 15H, Ar-H) | 7.19-7.37 (m, 10H) |
| 6.28 (s, 1H, pyrazole-H4) | 6.28 (s, 1H) |
| ¹³C NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 148.7 (C3) | 148.7 |
| 142.9 (C5) | 142.9 |
| 139.7 (N1-Cipso) | 139.7 |
| 130.3 (Ar-C) | 130.3 |
| 128.2 (Ar-C) | 128.2 |
| 128.1 (Ar-C) | 128.1 |
| 127.9 (Ar-C) | 127.9 |
| 127.5 (Ar-C) | 127.5 |
| 126.4 (Ar-C) | 126.4 |
| 124.5 (Ar-C) | 124.5 |
| 107.5 (C4) | 107.5 |
Note: Minor variations in chemical shifts can arise from differences in solvent, concentration, and instrument calibration.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for validating scientific findings.
Synthesis of 1,3,5-triphenyl-1H-pyrazole:
A mixture of 1,3-diphenyl-1,3-propanedione (1.0 mmol) and phenylhydrazine (1.0 mmol) is taken in ethanol (10 mL) in a round-bottomed flask. A catalytic amount of an appropriate catalyst, such as [Ce(L-Pro)₂]₂(Oxa) (5 mol%), is added to the mixture. The reaction is stirred at room temperature, and its progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography over silica gel to yield the desired 1,3,5-triphenyl-1H-pyrazole.[1]
NMR Spectroscopic Analysis:
-
Sample Preparation: Approximately 5-10 mg of the purified pyrazole derivative is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer.[2] Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to achieve adequate sensitivity.[2][3]
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[2]
Workflow for Cross-Referencing NMR Data
The logical flow of synthesizing a pyrazole, acquiring its NMR data, and cross-referencing it with literature values is a systematic process. The following diagram illustrates this workflow.
Caption: Workflow for Synthesized Pyrazole NMR Data Validation.
This structured approach, combining careful synthesis, precise NMR analysis, and thorough literature comparison, provides a robust framework for the accurate characterization of novel pyrazole compounds, a critical aspect of modern chemical research and drug development.
References
Safety Operating Guide
Proper Disposal of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Safety and Operational Guide
Disclaimer: This document provides procedural guidance for the disposal of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 318951-60-9) based on available safety data and established best practices for halogenated organic compounds. However, a comprehensive, universally adopted Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, researchers, scientists, and drug development professionals must consult with their institution's Environmental Health & Safety (EHS) department to review and approve all waste disposal procedures to ensure full compliance with local, state, and federal regulations.
Essential Safety and Hazard Information
Based on data for CAS No. 318951-60-9 and structurally related chemicals, this compound should be handled as a hazardous substance. The primary hazards include toxicity if swallowed, inhaled, or in contact with skin, as well as potential for serious eye and skin irritation.[1] Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).
Summary of Hazard and Precautionary Data
| Identifier | Details |
| Chemical Name | This compound |
| CAS Number | 318951-60-9[2][3] |
| Physical Form | Solid |
| Signal Word | Warning[1] |
| GHS Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[1] H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P260/P261: Do not breathe/Avoid breathing dust.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P402+P404: Store in a dry place. Store in a closed container.[1] |
| Required Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles (or face shield), lab coat. |
Step-by-Step Disposal Protocol
The recommended method for disposal is through a licensed chemical waste management service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Management
-
Characterize and Segregate Waste:
-
Identify the waste as a Halogenated Organic Compound .[5][6]
-
Maintain separate waste streams for halogenated and non-halogenated materials to prevent incompatible mixtures and reduce disposal costs.[7][8]
-
Solid Waste: Collect all unused or expired solid this compound, along with contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated solid waste container.
-
Liquid Waste: Collect any solutions containing the compound in a dedicated liquid waste container. Do not mix with other incompatible waste streams.
-
-
Select and Label Container:
-
Container Choice: Use a chemically compatible, high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, tight-fitting screw cap.[6] The use of metal cans is not recommended as halogenated compounds can degrade and corrode metal.[9]
-
Labeling: Label the container clearly before adding any waste.[7] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "318951-60-9".
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark for irritant/harmful).
-
-
-
Store Waste Safely:
-
Keep waste containers tightly closed at all times, except when actively adding waste.[7][8]
-
Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA), such as a chemical fume hood or a dedicated waste storage cabinet.
-
Ensure the storage area is cool and dry, away from heat or ignition sources.[1]
-
Use secondary containment (e.g., a chemical-resistant tray) to prevent the spread of potential spills.
-
Segregate the container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1]
-
-
Arrange for Professional Disposal:
-
Once the container is nearly full (not exceeding 90% capacity) or when required by institutional policy, contact your EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide a detailed inventory of the waste container's contents. Follow all institutional and contractor-specific instructions for packaging and transport.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of pyrazole-based chemical waste.
References
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. The following procedures are based on best practices for handling similar chemical structures and should be implemented to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Potential Hazards:
-
Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Under thermal decomposition, may release hazardous gases such as hydrogen fluoride (HF), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4]
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, F739 in the US). Always inspect for degradation before use and replace immediately if compromised.[1] |
| Eyes/Face | Safety goggles and face shield | Use chemical safety goggles that provide a snug fit to prevent any substances from entering the eyes.[5] A face shield should be worn in situations with a high potential for splashes.[5][6] |
| Respiratory | Air-purifying respirator | For handling solids or when generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][7] Ensure proper fit and cartridge change schedules. |
| Body | Laboratory coat or chemical-resistant apron/coveralls | A standard laboratory coat should be worn at all times. For larger quantities or splash risks, chemical-resistant aprons or coveralls made of materials like Tyvek or PVC are recommended.[5] |
| Feet | Closed-toe shoes | Always wear closed-toe shoes in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
2. Handling Solid Compound:
-
Weighing:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Use a disposable weighing boat or paper.
-
-
Dissolving:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, cool the vessel in an ice bath.
-
3. Handling Solutions:
-
Transfers:
-
Use appropriate volumetric glassware and pipettes with disposable tips.
-
Avoid creating aerosols.
-
-
Reactions:
-
Set up reactions in a fume hood.
-
Ensure all glassware is properly secured.
-
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[3][4]
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
1. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves must also be disposed of in this container.[8]
-
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container labeled for halogenated organic waste.[9]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, and contaminated broken glassware should be disposed of in a designated sharps container.
-
2. Container Labeling:
-
All waste containers must be clearly labeled with:
3. Storage and Disposal:
-
Store waste containers in a designated, secondary containment area within the laboratory.
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed chemical waste disposal service.[8]
-
Never dispose of this compound down the drain, as it may be harmful to aquatic life.[8]
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.com [fishersci.com]
- 5. trimaco.com [trimaco.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
